5'-Deoxy-5'-(methylthio)adenosine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H15N5O3S |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-(trideuteriomethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m0/s1/i1D3 |
InChI Key |
WUUGFSXJNOTRMR-QIRPUESMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5'-Deoxy-5'-(methylthio)adenosine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3). It is intended to be a valuable resource for researchers and professionals in the fields of drug development, metabolomics, and cancer research.
Core Chemical Properties
This compound is the deuterated form of 5'-Deoxy-5'-(methylthio)adenosine (MTA), a naturally occurring sulfur-containing nucleoside. MTA is a key intermediate in the methionine salvage pathway, a crucial metabolic cycle for regenerating methionine from S-adenosylmethionine (SAM).[1][2] Due to its role in fundamental cellular processes, MTA and its labeled analogues are of significant interest in biomedical research. MTA-d3 serves as an invaluable internal standard for the accurate quantification of endogenous MTA levels in biological samples using mass spectrometry-based techniques.[3][4]
The core chemical properties of both MTA-d3 and its non-deuterated counterpart are summarized in the table below for easy comparison.
| Property | This compound | 5'-Deoxy-5'-(methylthio)adenosine |
| Molecular Formula | C₁₁H₁₂D₃N₅O₃S[4][5] | C₁₁H₁₅N₅O₃S[6] |
| Molecular Weight | 300.35 g/mol [5] | 297.33 g/mol [7] |
| CAS Number | 174838-38-1[4][5] | 2457-80-9[6] |
| Appearance | Solid[4][5] | White to off-white powder or solid |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃)[4] | Not Applicable |
| Solubility | Soluble in DMF; slightly soluble in DMSO and Methanol[4][5] | Soluble in DMF (50 mg/mL), DMSO (20 mg/mL), and PBS (pH 7.2, 10 mg/mL)[6] |
| Storage Temperature | -20°C[7] | -20°C[7] |
Synthesis of this compound
A general two-step synthetic approach is outlined below:
Step 1: Synthesis of the Thiol Precursor
The synthesis would likely start from a protected adenosine (B11128) derivative. The 5'-hydroxyl group is first activated, for example, by conversion to a tosylate or another good leaving group. This is followed by displacement with a sulfur nucleophile, such as thiourea, which upon hydrolysis yields the corresponding 5'-thioadenosine (B1216764) precursor.
Step 2: Deuterated Methylation
The 5'-thioadenosine precursor is then S-methylated using a deuterated methylating agent. A common and effective reagent for this purpose is deuterated methyl iodide (CD₃I).[8] The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a thiolate that readily reacts with CD₃I to yield the final product, this compound.
References
- 1. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]
- 2. 5'-Methylthioadenosine | C11H15N5O3S | CID 439176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. abmole.com [abmole.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
An In-depth Technical Guide to the Structure Elucidation of 5'-Deoxy-5'-(methylthio)adenosine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3). MTA-d3 is the deuterated analogue of 5'-Deoxy-5'-(methylthio)adenosine (MTA), a naturally occurring nucleoside involved in crucial metabolic pathways.[1] Due to its chemical similarity to the endogenous compound, MTA-d3 serves as an invaluable internal standard for highly accurate and precise quantification of MTA in biological matrices using mass spectrometry-based methods.[2] This document outlines the key experimental protocols, data analysis techniques, and relevant biological context for researchers working with this important molecule.
Chemical Structure and Properties
5'-Deoxy-5'-(methylthio)adenosine (MTA) is a sulfur-containing nucleoside with the molecular formula C₁₁H₁₅N₅O₃S and a molecular weight of 297.33 g/mol .[1] The structure consists of an adenine (B156593) base linked to a ribose sugar, with a methylthio group replacing the hydroxyl group at the 5' position.[1] The deuterated form, MTA-d3, has three deuterium (B1214612) atoms replacing the three hydrogen atoms on the methyl group of the methylthio moiety. This results in a molecular weight of approximately 300.35 g/mol .[3]
Table 1: Physicochemical Properties of MTA and MTA-d3
| Property | 5'-Deoxy-5'-(methylthio)adenosine (MTA) | This compound (MTA-d3) |
| Molecular Formula | C₁₁H₁₅N₅O₃S | C₁₁H₁₂D₃N₅O₃S[4] |
| Molar Mass | 297.33 g/mol [1] | ~300.35 g/mol [3] |
| CAS Number | 2457-80-9[1] | 174838-38-1[5] |
| Appearance | White solid | White solid |
Experimental Protocols for Structure Elucidation
The structural confirmation of MTA-d3 relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following protocols provide a general framework for these analyses.
Synthesis of this compound
While several commercial vendors supply MTA-d3, a general synthetic approach for the introduction of the deuterated methylthio group can be adapted from established methods for the synthesis of thioethers and the modification of nucleosides. A plausible route involves the reaction of a suitable precursor, such as 5'-halo-5'-deoxyadenosine, with deuterated methyl mercaptan (CD₃SH) or its corresponding sodium salt (CD₃SNa).
General Protocol for Thioether Synthesis:
-
Precursor Preparation: Start with a protected adenosine (B11128) derivative where the 5'-hydroxyl group is converted to a good leaving group, such as a tosylate or a halide (e.g., 5'-iodo-5'-deoxyadenosine).
-
Thiolation Reaction: In an inert atmosphere, dissolve the protected adenosine precursor in a suitable polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
Addition of Deuterated Methyl Mercaptan: Add an excess of sodium deuteromethylthiolate (CD₃SNa) or bubble deuteromethyl mercaptan gas (CD₃SH) through the solution in the presence of a non-nucleophilic base (e.g., sodium hydride).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel.
-
Deprotection: If protecting groups were used on the sugar moiety, they are removed in the final step to yield the desired MTA-d3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the site and extent of deuteration. Both ¹H NMR and ²H NMR can be employed.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the MTA-d3 sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Compare the spectrum of MTA-d3 with that of an authentic, non-deuterated MTA standard. The key indicator of successful deuteration is the disappearance or significant reduction in the intensity of the singlet corresponding to the S-CH₃ protons.
²H NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample of MTA-d3 (20-50 mg) in a protonated solvent (e.g., DMSO or H₂O).
-
Data Acquisition: Acquire a ²H NMR spectrum. This may require a specific probe or instrument configuration optimized for deuterium detection.
-
Spectral Analysis: The presence of a signal at the chemical shift corresponding to the S-CD₃ group provides direct evidence of deuterium incorporation.
Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆) for MTA and MTA-d3
| Proton Assignment | MTA (δ, ppm) | MTA-d3 (δ, ppm) | Multiplicity |
| H-2 | ~8.1 | ~8.1 | s |
| H-8 | ~8.3 | ~8.3 | s |
| H-1' | ~5.9 | ~5.9 | d |
| H-2' | ~4.6 | ~4.6 | t |
| H-3' | ~4.1 | ~4.1 | t |
| H-4' | ~4.0 | ~4.0 | m |
| H-5'a, H-5'b | ~2.8-3.0 | ~2.8-3.0 | m |
| S-CH₃ | ~2.1 | Absent or significantly reduced | s |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of MTA-d3 and to confirm the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining accurate mass measurements.
LC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of MTA-d3 in a suitable solvent (e.g., methanol/water).
-
Chromatography: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A reversed-phase C18 column is typically used.
-
Mass Spectrometry: Acquire mass spectra using an electrospray ionization (ESI) source in positive ion mode.
-
Data Analysis: Observe the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺). For MTA-d3, this should be approximately 3 mass units higher than that of unlabeled MTA.
Table 3: Expected Mass Spectrometry Data for MTA and MTA-d3
| Analyte | Expected [M+H]⁺ (m/z) |
| MTA | ~298.09 |
| MTA-d3 | ~301.11 |
Signaling Pathways and Biological Relevance
MTA is a key metabolite in two interconnected pathways: the polyamine biosynthesis pathway and the methionine salvage pathway .[1] Understanding these pathways is crucial for researchers using MTA-d3 to study cellular metabolism and its dysregulation in disease.
Polyamine Biosynthesis
Polyamines, such as spermidine (B129725) and spermine, are essential for cell growth and proliferation. MTA is generated as a byproduct of their synthesis from S-adenosylmethionine (SAM).
Methionine Salvage Pathway
The methionine salvage pathway is a recycling process that converts MTA back into methionine, which can then be re-utilized for the synthesis of SAM. This pathway is critical for maintaining the cellular pool of methionine.
Visualizations
The following diagrams illustrate the experimental workflow for structure elucidation and the biological pathways involving MTA.
Caption: Experimental workflow for the synthesis and structure elucidation of MTA-d3.
Caption: The central role of MTA in polyamine biosynthesis and the methionine salvage pathway.
References
- 1. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [chembk.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to 5'-Deoxy-5'-(methylthio)adenosine-d3: Properties, Quantification, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3), a deuterated analog of the naturally occurring nucleoside, 5'-Deoxy-5'-(methylthio)adenosine (MTA). This document covers its chemical identity, its primary application as an internal standard in quantitative analysis, and the known biological signaling pathways influenced by its non-labeled counterpart, MTA.
Chemical Identity and Properties
This compound is a stable, isotopically labeled version of MTA, where three hydrogen atoms on the methyl group are replaced with deuterium. This substitution results in a molecule that is chemically identical to MTA in its biological interactions but can be distinguished by its mass, making it an ideal internal standard for mass spectrometry-based quantification.
Table 1: Chemical Identifiers and Synonyms
| Property | Value |
| CAS Number | 174838-38-1[1] |
| Synonyms | 5'-S-Methylthioadenosine-d3, MTA-d3, Vitamin L2-d3[1] |
| Formal Name | 7-[5-S-(methyl-d3)-5-thio-β-D-ribofuranosyl]-7H-purin-6-amine[1] |
| Molecular Formula | C₁₁H₁₂D₃N₅O₃S[1] |
| Molecular Weight | 300.3[1] |
Quantitative Analysis using this compound
The primary application of MTA-d3 is as an internal standard for the precise quantification of endogenous MTA in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]
Representative Experimental Protocol: Quantification of MTA in Cell Culture Media and Cell Extracts by LC-MS/MS
The following is a summarized protocol based on established methodologies for the quantification of MTA.[2] Researchers should optimize specific parameters for their instrumentation and experimental setup.
Objective: To determine the absolute concentration of MTA in cell culture media and cell extracts using MTA-d3 as an internal standard.
Materials:
-
5'-Deoxy-5'-(methylthio)adenosine (MTA) standard
-
This compound (MTA-d3) internal standard
-
HPLC-grade methanol, water, and formic acid
-
Cell culture media and cell lysates for analysis
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of MTA and MTA-d3 in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the MTA stock solution and adding a fixed concentration of the MTA-d3 internal standard to each.
-
For biological samples (cell culture media or cell lysates), add the same fixed concentration of MTA-d3 internal standard.
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute and separate MTA from other components in the sample.
-
Flow Rate: A typical flow rate is in the range of 200-400 µL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For MTA: Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
For MTA-d3: Monitor the transition of its corresponding precursor ion (m/z+3) to the same product ion as MTA.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of MTA to the peak area of MTA-d3 against the concentration of the MTA standards.
-
Determine the concentration of MTA in the biological samples by interpolating their peak area ratios on the calibration curve.
-
Table 2: Performance Characteristics of a Representative LC-MS/MS Method for MTA Quantification
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 62.5 pM | [2] |
| Lower Limit of Quantification (LLOQ) | 2 nM | [2] |
| Average Imprecision (MTA extraction from cells) | 9.7% | [2] |
| Average Imprecision (MTA extraction from media) | 3.8% | [2] |
| Average Imprecision (LC-MS/MS analysis) | 1.9% | [2] |
Biological Role and Signaling Pathways of MTA
MTA is a naturally occurring nucleoside that plays a significant role in various cellular processes. It is a byproduct of polyamine biosynthesis and is involved in the methionine salvage pathway.[3] MTA has been shown to influence cell proliferation, apoptosis, and inflammation.[3] Its effects are mediated through interactions with various receptors and signaling pathways.
Table 3: Bioactivity of 5'-Deoxy-5'-(methylthio)adenosine (MTA)
| Target | Activity | Value | Reference |
| Adenosine (B11128) A1 Receptor | Agonist (Ki) | 0.15 µM | [1] |
| Adenosine A2A Receptor | Agonist (Ki) | 1.13 µM | [1] |
| Adenosine A2B Receptor | Agonist (Ki) | 13.9 µM | [1] |
| Adenosine A3 Receptor | Agonist (Ki) | 0.68 µM | [1] |
| Protein Carboxylmethyltransferase | Inhibitor (Ki) | 41 µM | [1] |
| Mitogen-induced Lymphocyte Transformation | Inhibitor (IC50 for MTT, an analog) | 80 µM | [4] |
MTA and Adenosine Receptor Signaling
MTA is a potent agonist of adenosine receptors, which are G protein-coupled receptors involved in a wide range of physiological processes.[1] The activation of these receptors by MTA can trigger downstream signaling cascades.
MTA's Influence on PI3K/AKT and MAPK/ERK Signaling Pathways
In the context of immune cells, particularly NK cells, MTA has been shown to interfere with key signaling pathways downstream of receptor activation, including the PI3K/AKT and MAPK/ERK pathways.[5] This interference can lead to a reduction in cytotoxic activity and cytokine production.
MTA's Role in the NF-κB Signaling Pathway
MTA can also modulate the NF-κB signaling pathway, a critical regulator of inflammation and immune responses. By inhibiting this pathway, MTA can suppress the expression of pro-inflammatory genes.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural analogs of 5'-methylthioadenosine as substrates and inhibitors of 5'-methylthioadenosine phosphorylase and as inhibitors of human lymphocyte transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of 5'-Methylthioadenosine in Metabolic Regulation and Therapeutic Strategy: A Technical Guide
Executive Summary: 5'-Deoxy-5'-methylthioadenosine (MTA) is a sulfur-containing nucleoside that stands at the crossroads of several critical metabolic pathways, including polyamine biosynthesis and methionine salvage.[1][2] Generated as a byproduct of spermidine (B129725) and spermine (B22157) synthesis, MTA is meticulously recycled back into methionine and adenine (B156593) by the universally conserved Methionine Salvage Pathway (MSP).[3][4] The cornerstone of this pathway is the enzyme methylthioadenosine phosphorylase (MTAP).[5] The frequent co-deletion of the MTAP gene with the CDKN2A tumor suppressor in numerous cancers leads to a unique metabolic phenotype characterized by high MTA accumulation.[6][7] This accumulation transforms MTA from a simple metabolite into a potent endogenous inhibitor, most notably of protein arginine methyltransferase 5 (PRMT5), creating specific vulnerabilities in cancer cells.[8][9] This guide provides an in-depth examination of MTA's metabolic functions, its role as a regulatory molecule, quantitative data on its dynamics, and key experimental protocols for its study, offering a resource for researchers and drug development professionals exploring this critical metabolic nexus.
The Metabolic Lifecycle of 5'-Methylthioadenosine (MTA)
MTA is a naturally occurring nucleoside present in all mammalian tissues, formed as a direct consequence of metabolic reactions that utilize S-adenosylmethionine (SAM) as a substrate.[1][10]
Generation of MTA via Polyamine Biosynthesis
The primary source of MTA in mammalian cells is the polyamine biosynthetic pathway.[1][11] Polyamines like spermidine and spermine are essential for cell proliferation and growth. Their synthesis involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine and subsequently to spermidine.[12] Each of these transfer steps releases one molecule of MTA as a byproduct.[2][12] This process firmly links MTA levels to the rate of cellular proliferation.
The Methionine Salvage Pathway (MSP)
To prevent toxic accumulation and to conserve the essential nutrients methionine and adenine, cells employ the Methionine Salvage Pathway (MSP), also known as the MTA cycle.[3][4] This pathway is crucial as de novo synthesis of methionine is energetically expensive.[4] The first and rate-limiting step is catalyzed by methylthioadenosine phosphorylase (MTAP), which reversibly cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[5][13] The adenine is immediately salvaged into the purine (B94841) pool. The MTR-1-P undergoes a series of enzymatic reactions to be converted back into methionine, recycling the sulfur atom and the carbon skeleton from the ribose moiety of MTA.[4][14][15]
Quantitative Profile of MTA Metabolism
The cellular concentration and enzymatic handling of MTA are tightly controlled. Disruptions in this balance, particularly through the loss of MTAP, lead to significant metabolic reprogramming.
Cellular Concentrations of MTA
In normal cells, MTAP efficiently processes MTA, keeping intracellular levels low. However, in cells lacking MTAP, MTA accumulates significantly and is excreted into the extracellular environment.[16][17]
| Cellular State | Sample Type | MTA Concentration | Reference |
| MTAP-expressing Melanoma | Intracellular | ~50 pmol/106 cells | [16] |
| MTAP-deleted Melanoma | Intracellular | ~200 pmol/106 cells (4-fold increase) | [16] |
| MTAP-expressing Melanoma | Extracellular (24h) | ~25 nM | [16] |
| MTAP-deleted Melanoma | Extracellular (24h) | ~35 nM | [16] |
| MTAP-deleted Leukemia | Excretion Rate | 0.58 - 0.70 nmol/hr/mg protein | [17] |
Enzyme Kinetics of MTA Metabolism
The primary enzyme governing MTA levels is MTAP. Its kinetic properties underscore its high efficiency in clearing MTA.
| Enzyme | Substrate | Source | Km (µM) | kcat/Km (M-1s-1) | Reference |
| MTAP | MTA | Rat Brain | ~10 | Not Reported | [18] |
| MTAP | MTA | Human | Not Reported | 3.2 x 106 | [19] |
| MTAP | 2'-deoxy MTA | Human | Not Reported | 9.0 x 104 | [19] |
| MTAP | 3'-deoxy MTA | Human | Not Reported | 1.0 x 103 | [19] |
| SmMTAP | MTA | Schistosoma mansoni | 0.44 ± 0.05 | Not Reported | [20] |
| SmMTAP | Adenosine | Schistosoma mansoni | 1.1 ± 0.1 | Not Reported | [20] |
MTA as a Key Metabolic Regulator and Signaling Molecule
Beyond its role as a metabolic intermediate, MTA functions as a potent regulatory molecule, primarily through the inhibition of key enzymatic processes.
Inhibition of Protein Methylation
One of the most significant consequences of MTA accumulation is the inhibition of protein methylation.[21] MTAP-deleted cells, with their high intracellular MTA levels, exhibit a dramatic reduction in symmetric dimethylarginine (sDMA) marks on proteins.[8] This is due to the direct and potent inhibition of Protein Arginine Methyltransferase 5 (PRMT5), the primary enzyme responsible for sDMA.[6][8][9]
| Enzyme/Receptor | Inhibitor | Ki (µM) | Reference |
| PRMT5 | MTA | ~4 | [22] |
| Protein Carboxylmethyltransferase | MTA | 41 | [23] |
| Adenosine Receptor A1 | MTA | 0.15 | [23] |
| Adenosine Receptor A2A | MTA | 1.13 | [23] |
| Adenosine Receptor A3 | MTA | 0.68 | [23] |
This inhibition of PRMT5 has profound downstream consequences, including altered gene expression and stabilization of proteins like vimentin (B1176767), which can promote metastasis.[7][24] This creates a synthetic lethal vulnerability, where MTAP-deleted cells become uniquely dependent on PRMT5 activity for survival, making PRMT5 inhibitors a promising therapeutic strategy for these cancers.[6]
Feedback Regulation of Polyamine Synthesis
MTA is also a powerful product inhibitor of the polyamine biosynthetic pathway.[1] In MTAP-deficient leukemic cells, elevated MTA levels were shown to increase the synthesis and concentration of putrescine while suppressing the production of spermine, demonstrating a direct feedback loop that alters polyamine homeostasis.[17]
Key Experimental Methodologies
Studying the role of MTA requires robust and sensitive analytical techniques. The following sections detail core protocols for the quantification and functional analysis of MTA and its related pathways.
Protocol: Quantification of MTA by LC-MS/MS
This method allows for the absolute and highly sensitive quantification of MTA in biological matrices.[16][25]
1. Sample Preparation:
-
Cells: Wash 1-5 million cells with cold PBS. Lyse cells with a methanol/water (80:20, v/v) solution. Scrape cells and collect the lysate.
-
Media: Collect cell culture media. Centrifuge to remove debris.
-
Internal Standard: Add a known concentration of a stable isotope-labeled MTA (e.g., [13C5]-MTA) to all samples and standards for accurate quantification.
-
Extraction: Vortex samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant for analysis.
2. Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for polar molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.[25]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[25]
-
Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute MTA, followed by a wash and re-equilibration. For example: 20% B to 50% B over 2 min, then to 80% B for 1 min, then return to 20% B.[25]
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for MTA (e.g., m/z 298.1 → 136.1) and its labeled internal standard.
-
Quantification: Generate a standard curve using known concentrations of MTA. Quantify MTA in samples by comparing the peak area ratio of endogenous MTA to the internal standard against the standard curve. The limit of detection can be in the picomolar range.[16]
Protocol: MTAP Enzyme Activity Assay
This spectrophotometric assay provides a functional measure of MTAP activity by coupling the production of adenine to the generation of uric acid.
1. Reaction Buffer: Prepare a buffer containing 50 mM potassium phosphate (B84403) (pH 7.4), and an excess of xanthine (B1682287) oxidase. 2. Cell Lysate Preparation: Prepare a cytosolic fraction from cells or tissues by homogenization followed by ultracentrifugation. Determine the total protein concentration of the lysate. 3. Reaction Initiation: In a quartz cuvette, combine the reaction buffer and a known amount of cell lysate protein. Start the reaction by adding a saturating concentration of MTA (e.g., 200 µM). 4. Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 293 nm over time. This absorbance change corresponds to the formation of uric acid from adenine, catalyzed by the coupled xanthine oxidase. 5. Calculation: Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient for uric acid. Express MTAP activity as nmol/min/mg of protein.
Protocol: Analysis of Protein Methylation by Western Blot
This protocol assesses the functional consequence of MTA accumulation on PRMT5 activity by measuring global sDMA levels.[26]
1. Protein Extraction: Lyse cells (e.g., MTAP-positive vs. MTAP-deleted, or cells treated with exogenous MTA) in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration. 2. SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel. 3. Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. 4. Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. 5. Antibody Incubation:
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for symmetric dimethylarginine (sDMA).
-
Loading Control: Concurrently or subsequently, probe with an antibody for a loading control protein (e.g., GAPDH, β-actin). 6. Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. 7. Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager. A decrease in the overall sDMA signal indicates inhibition of PRMT5 activity.
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 5'-Methylthioadenosine (HMDB0001173) [hmdb.ca]
- 3. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The methionine salvage pathway [normalesup.org]
- 5. MTAP - Wikipedia [en.wikipedia.org]
- 6. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 8. Extracellular 5'-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]
- 11. Targeting the polyamine pathway with transition-state analogue inhibitors of 5'-methylthioadenosine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are MTAP modulators and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Abnormal regulation of methylthioadenosine and polyamine metabolism in methylthioadenosine phosphorylase-deficient human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Occurrence of 5'-deoxy-5'-methylthioadenosine phosphorylase in the mammalian CNS: distribution and kinetic studies on the rat brain enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transition state structure of human 5′-methylthioadenosine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 16 Inhibition of mammalian protein methyltransferases by 5'-methylthioadenosine (MTA): A mechanism of action of dietary same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. caymanchem.com [caymanchem.com]
- 24. Reduced symmetric dimethylation stabilizes vimentin and promotes metastasis in MTAP‐deficient lung cancer | EMBO Reports [link.springer.com]
- 25. jitc.bmj.com [jitc.bmj.com]
- 26. Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
5'-Methylthioadenosine Phosphorylase (MTAP): A Core Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Metabolic Enzyme and its Substrates
Abstract
5'-methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway, playing a pivotal role in the metabolism of polyamines and the salvage of adenine (B156593) and methionine.[1] Its frequent co-deletion with the tumor suppressor gene CDKN2A in a significant percentage of human cancers has positioned MTAP as a compelling target for anti-cancer therapies.[2] This technical guide provides a comprehensive overview of MTAP, its primary substrate 5'-methylthioadenosine (MTA), and their roles in cellular metabolism and disease. Detailed experimental protocols for the assessment of MTAP activity and expression, along with quantitative data on enzyme kinetics and substrate concentrations, are presented to support researchers and drug development professionals in this burgeoning field.
Introduction to MTAP
MTAP is a ubiquitously expressed enzyme that catalyzes the reversible phosphorolysis of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[1] This reaction is a crucial step in the methionine salvage pathway, allowing cells to regenerate methionine from MTA, a byproduct of polyamine biosynthesis.[3] The adenine produced is a key component for nucleotide synthesis. In humans, the MTAP gene is located on chromosome 9p21.3.[1]
The significance of MTAP in oncology stems from its frequent homozygous deletion in numerous cancers, including glioblastoma, pancreatic cancer, and non-small cell lung cancer. This deletion is often a consequence of the loss of the adjacent tumor suppressor gene, CDKN2A.[2] The absence of MTAP in cancer cells leads to the accumulation of its substrate, MTA, creating a unique metabolic vulnerability that can be exploited for therapeutic intervention.[4][5]
The Primary Substrate: 5'-Methylthioadenosine (MTA)
MTA is a sulfur-containing nucleoside produced from S-adenosylmethionine (SAM) during the synthesis of polyamines such as spermidine (B129725) and spermine.[3] In cells with functional MTAP, MTA is efficiently cleaved, maintaining low intracellular concentrations. However, in MTAP-deficient cells, MTA accumulates and can be secreted into the extracellular environment.[6][7]
Accumulated MTA has several biological consequences. It can act as a feedback inhibitor of polyamine synthesis and also inhibit protein arginine methyltransferase 5 (PRMT5), an enzyme involved in various cellular processes, including RNA splicing and signal transduction.[4][5] This inhibition of PRMT5 by MTA in MTAP-deleted cancers creates a synthetic lethal relationship that is a major focus of current drug development efforts.[2][8]
MTAP in Cellular Metabolism and Signaling
The central role of MTAP is in the methionine salvage pathway, which is essential for regenerating methionine, a critical amino acid for protein synthesis and the production of SAM, the universal methyl donor.
dot
Caption: The central role of MTAP in the methionine salvage pathway.
Quantitative Data
Kinetic Parameters of Human MTAP
The efficiency of MTAP in processing its substrates can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 5'-Methylthioadenosine (MTA) | 1.44 | 4.6 | 3.2 x 10⁶ |
| 2'-Deoxy-5'-methylthioadenosine | - | 0.28 | 9 x 10⁴ |
| 3'-Deoxy-5'-methylthioadenosine | - | 0.004 | 1 x 10³ |
| 5'-Iodo-2'-deoxyadenosine | 3.5 | 1.57 | 0.45 x 10⁶ |
| 5'-Chloro-2'-deoxyadenosine | 3.2 | 1.5 | 0.47 x 10⁶ |
| 5'-Deoxy-5'-(cyclohexylthio)-adenosine | - | - | 0.8 x 10⁶ |
| 5'-Deoxy-5'-(phenylthio)-adenosine | - | - | 0.45 x 10⁶ |
| 5'-Deoxy-5'-(benzylthio)-adenosine | - | - | 0.47 x 10⁶ |
| 5'-Deoxy-5'-(cyclopentylmethyl)-adenosine | - | - | 3.5 x 10⁶ |
Note: Data compiled from multiple sources. Dashes indicate that the specific value was not available in the cited literature.
Physiological Concentrations of MTA
The concentration of MTA is tightly regulated in normal cells but can be significantly elevated in MTAP-deficient cancer cells.
| Sample Type | Condition | MTA Concentration |
| Human Hepatic Adenocarcinoma Cells (Sk-Hep1) | - | ~0.3 nM per 10⁶ cells |
| Human Hepatocytes & HCC Cell Lines | - | 2 - 10 pmol/mg protein |
| Rat Liver Tissue | Normal | 0.8 - 3.4 nmol/g |
| Rat Lung Tissue | Normal | 1.1 - 1.7 nmol/g |
| Rat Kidney Tissue | Normal | 1.0 - 2.3 nmol/g |
| Human Skin | Normal | 10 - 20 nM |
| Human Skin | Melanoma | ~140 nM |
| Human Liver Tissue | Normal | ~1 pmol/mg |
| Human Liver Tissue | Hepatocellular Carcinoma | 3 - 4 pmol/mg |
| HT1080 Fibrosarcoma Cells | MTAP-proficient | Low intracellular levels |
| HT1080 Fibrosarcoma Cells | MTAP-deficient | Significantly higher intracellular and extracellular levels |
| Human Blood | Normal | Undetectable to low levels |
| Human Blood | Leukemia (untreated/relapse) | Higher than normal |
| Human Urine | Normal | Low levels |
| Human Urine | Leukemia/Lymphoma | Higher than normal |
Note: Data compiled from multiple sources.[6][9][10] Concentrations can vary depending on the specific cell line, tissue type, and analytical method used.
Experimental Protocols
MTAP Activity Assays
This is a widely used method that continuously monitors the production of uric acid from adenine, one of the products of the MTAP reaction.
dot
Caption: Workflow for the continuous spectrophotometric MTAP activity assay.
Principle: MTAP converts MTA and inorganic phosphate (B84403) (Pi) to adenine and MTR-1-P. The coupling enzyme, xanthine oxidase, then oxidizes the produced adenine to 2,8-dihydroxyadenine (B126177) and subsequently to uric acid. The formation of uric acid can be monitored by the increase in absorbance at 293 nm.
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
MTA (substrate)
-
Inorganic phosphate (e.g., from potassium phosphate buffer)
-
Xanthine Oxidase (coupling enzyme)
-
Enzyme source (cell lysate or purified MTAP)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 293 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, inorganic phosphate, and xanthine oxidase.
-
Add the enzyme source (cell lysate or purified MTAP) to the reaction mixture.
-
Initiate the reaction by adding MTA.
-
Immediately monitor the increase in absorbance at 293 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of uric acid.
Principle: This assay utilizes a fluorescent analog of MTA, 2-amino-5'-methylthioadenosine (2AMTA), as a substrate. MTAP-catalyzed phosphorolysis of 2AMTA produces 2,6-diaminopurine, which is fluorescent and can be easily quantified.[11]
Materials:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4) with DTT (e.g., 1 mM)
-
2AMTA (substrate)
-
Enzyme source (purified MTAP)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer with DTT.
-
Add the purified MTAP enzyme to the reaction mixture.
-
Initiate the reaction by adding 2AMTA.
-
Monitor the increase in fluorescence over time (e.g., excitation at 280 nm and emission at 345 nm).
-
The reaction rate is determined from the initial linear phase of the fluorescence signal.
Quantification of Intracellular and Extracellular MTA by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of MTA in biological samples. It involves separating MTA from other cellular components by liquid chromatography followed by its detection and quantification by mass spectrometry.
Materials:
-
Cell culture or tissue samples
-
Internal standard (e.g., stable isotope-labeled MTA)
-
Solvents for extraction (e.g., methanol, acetonitrile, water)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Cells: Wash cells with ice-cold PBS, then lyse the cells and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Media: Collect the cell culture medium and precipitate proteins (e.g., with cold acetonitrile).
-
Tissue: Homogenize the tissue in a suitable buffer and extract metabolites.
-
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample to correct for variations in sample processing and instrument response.
-
LC Separation: Inject the extracted sample onto a suitable LC column (e.g., C18) to separate MTA from other molecules.
-
MS/MS Detection: The eluting MTA is ionized (e.g., by electrospray ionization) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: The concentration of MTA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of MTA.[12][13][14][15][16]
Analysis of MTAP Expression
Principle: qRT-PCR is used to quantify the amount of MTAP messenger RNA (mRNA) in a sample, which reflects the level of gene expression.
dot
References
- 1. AID 1241013 - Inhibition of human MTAP using methylthioadenosine as substrate by xanthine oxidase coupling enzyme assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 3. scbt.com [scbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of 5'-methylthioadenosine in patients with neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous Fluorescence Assays for Reactions Involving Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. lcms.cz [lcms.cz]
- 14. waters.com [waters.com]
- 15. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
In-Depth Technical Guide to 5'-Deoxy-5'-(methylthio)adenosine-d3: Isotopic Enrichment and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and purity of 5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3). It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound as an internal standard for the precise quantification of 5'-Deoxy-5'-(methylthio)adenosine (MTA) in biological matrices. This guide covers the synthesis, analytical characterization, and application of MTA-d3, with a focus on ensuring data quality and reproducibility.
Introduction
5'-Deoxy-5'-(methylthio)adenosine (MTA) is a naturally occurring nucleoside that plays a crucial role in polyamine biosynthesis and methionine salvage pathways.[1] It is generated from S-adenosylmethionine (SAM) and is involved in the regulation of various cellular processes, including gene expression, proliferation, and apoptosis.[1] Given its biological significance, accurate quantification of MTA in tissues and cells is essential for understanding its physiological and pathological roles.
This compound is the deuterated analog of MTA, where the three hydrogen atoms of the methylthio group are replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique for quantitative analysis.[2] The co-elution of the analyte and the deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise measurements.[3][4]
This guide will delve into the technical aspects of MTA-d3, providing detailed information on its isotopic enrichment, purity analysis, and its application in quantitative workflows.
Isotopic Enrichment and Purity Data
The quality of a deuterated internal standard is defined by its isotopic enrichment and chemical purity. High isotopic enrichment minimizes the contribution of the unlabeled analyte to the internal standard signal, while high chemical purity ensures that no other compounds interfere with the analysis.
Table 1: Quantitative Data for this compound
| Parameter | Specification | Method |
| Chemical Purity | ||
| Purity by HPLC | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ||
| Deuterated Forms (d1-d3) | ≥99% | Mass Spectrometry (MS) |
| Isotopic Distribution | Mass Spectrometry (MS) | |
| d0 (unlabeled) | Typically <0.5% | |
| d1 | Typically <1.0% | |
| d2 | Typically <1.0% | |
| d3 | Typically >98% |
Note: The exact isotopic distribution may vary between different batches and manufacturers. It is crucial to refer to the Certificate of Analysis for the specific lot being used.
Experimental Protocols
Synthesis of this compound
The synthesis of MTA-d3 typically involves the use of a deuterated methyl source. A common strategy is the enzymatic conversion of L-methionine-d3 to S-adenosylmethionine-d3 (SAM-d3), which is then enzymatically or chemically converted to MTA-d3.
Protocol: Enzymatic Synthesis of MTA-d3 from L-methionine-d3
-
Enzymatic Synthesis of SAM-d3:
-
React L-methionine-(methyl-d3) with adenosine (B11128) 5'-triphosphate (ATP) in the presence of methionine adenosyltransferase (MAT).[5]
-
The reaction is typically carried out in a buffered solution at a controlled temperature (e.g., 20-40°C).[5]
-
Purification of the resulting SAM-d3 is crucial to remove any unreacted starting materials and byproducts.
-
-
Conversion of SAM-d3 to MTA-d3:
Diagram: Synthesis Workflow of this compound
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the chemical purity of MTA-d3. A reversed-phase column is typically used to separate MTA-d3 from any potential impurities.
Protocol: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 50 mM phosphate (B84403) buffer (pH 5.8).[7]
-
Mobile Phase B: Acetonitrile (B52724).[7]
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[8]
-
Sample Preparation: Dissolve a known amount of MTA-d3 in the mobile phase or a suitable solvent like a methanol/water mixture.
-
Analysis: Inject the sample and integrate the peak corresponding to MTA-d3. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to determine the isotopic enrichment of MTA-d3. By comparing the ion intensities of the deuterated and non-deuterated forms, the percentage of each isotopic species can be calculated.
Protocol: Isotopic Enrichment Analysis by LC-MS
-
LC Conditions: Use the same HPLC conditions as for purity analysis to introduce the sample into the mass spectrometer.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra over a mass range that includes the molecular ions of both MTA (m/z 298.1) and MTA-d3 (m/z 301.1).
-
Analysis: Extract the ion chromatograms for the [M+H]+ ions of MTA (m/z 298.1), MTA-d1 (m/z 299.1), MTA-d2 (m/z 300.1), and MTA-d3 (m/z 301.1). The isotopic distribution is calculated from the relative peak areas.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of MTA-d3 and to assess the position of the deuterium labels. Due to the low signal of deuterium in proton NMR, deuterium NMR (²H NMR) or comparison of the ¹H NMR spectrum with that of the non-deuterated standard is often employed.
Protocol: NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterium oxide (D₂O).
-
¹H NMR: The spectrum of MTA-d3 will be similar to that of MTA, but the signal corresponding to the methylthio protons (around 2.1 ppm) will be absent or significantly reduced.
-
¹³C NMR: The carbon atom of the methylthio group will show a characteristic multiplet due to coupling with deuterium.
-
²H NMR: A single resonance corresponding to the deuterium atoms in the methylthio group will be observed.
Application in Quantitative Analysis
The primary application of MTA-d3 is as an internal standard for the quantification of MTA in biological samples by LC-MS/MS.
Diagram: Workflow for MTA Quantification using MTA-d3
Protocol: Quantification of MTA in Biological Samples
-
Sample Preparation:
-
Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer.
-
Add a known amount of MTA-d3 internal standard to the homogenate.
-
Perform protein precipitation (e.g., with acetonitrile or methanol) to remove proteins.
-
Centrifuge the sample and collect the supernatant.
-
The supernatant can be further purified by solid-phase extraction (SPE) if necessary.
-
-
LC-MS/MS Analysis:
-
LC Conditions: Use a reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol).
-
MS/MS Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MTA transition: m/z 298.1 → 136.1
-
MTA-d3 transition: m/z 301.1 → 136.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of MTA and a fixed concentration of MTA-d3.
-
Plot the ratio of the peak area of MTA to the peak area of MTA-d3 against the concentration of MTA.
-
Determine the concentration of MTA in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
MTA Signaling Pathways
MTA exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting the results of quantitative studies.
Diagram: MTA Signaling via Adenosine A2B Receptor
MTA is a known agonist of adenosine receptors, with a particular affinity for the A2B subtype.[9] Binding of MTA to the A2B receptor can initiate a signaling cascade involving the activation of Protein Kinase C (PKC).[10] Activated PKC can then lead to the activation of the transcription factor Activator Protein 1 (AP-1), which in turn modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.[10]
Diagram: MTA Interaction with TLR Signaling
MTA has also been shown to modulate inflammatory responses, in part through its interaction with Toll-like receptor (TLR) signaling pathways. For instance, MTA can inhibit the production of pro-inflammatory cytokines like TNF-α, which are induced by TLR ligands such as lipopolysaccharide (LPS).[7] This inhibitory effect is mediated through adenosine A2 receptors and can lead to a reprogramming of TLR activation pathways, promoting the resolution of inflammation.[7]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of MTA in biological systems. This technical guide has provided a detailed overview of its isotopic enrichment, purity analysis, and application in LC-MS/MS-based quantification. By adhering to the described protocols and understanding the underlying principles, researchers can ensure the generation of high-quality, reliable data, which is fundamental for advancing our understanding of the role of MTA in health and disease. The provided diagrams of the MTA signaling pathways offer a framework for interpreting the biological implications of changes in MTA concentrations.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. EP0189322A2 - Enzymatic synthesis of S-adenosylmethionine - Google Patents [patents.google.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. protocols.io [protocols.io]
- 9. labinsights.nl [labinsights.nl]
- 10. Formation in vivo of deuterated methylthio metabolites of naphthalene from L-methionine (methyl-d--3) - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Methylthioadenosine: A Comprehensive Technical Guide on its Natural Occurrence and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside ubiquitously present in mammalian tissues and fluids.[1] As a key metabolic byproduct of polyamine biosynthesis, MTA plays a pivotal role in cellular homeostasis, including the regulation of gene expression, proliferation, apoptosis, and inflammation.[1] Its metabolism is intrinsically linked to the methionine salvage pathway, a critical process for regenerating methionine and salvaging adenine. Dysregulation of MTA levels has been implicated in various pathological conditions, most notably cancer, highlighting its potential as both a biomarker and a therapeutic target. This technical guide provides an in-depth overview of the natural occurrence and multifaceted functions of MTA, complete with quantitative data, detailed experimental protocols, and visual representations of associated biochemical pathways.
Natural Occurrence and Quantitative Data
MTA is found in all mammalian tissues and biological fluids, with its concentration being tightly regulated by the enzyme 5'-methylthioadenosine phosphorylase (MTAP).[1][2] Alterations in MTA levels, often due to the deletion or downregulation of the MTAP gene, are a common feature in many cancers.[3]
Below are tables summarizing the reported concentrations of MTA in various biological samples.
Table 1: Concentration of 5'-Methylthioadenosine (MTA) in Human Tissues and Fluids
| Biological Sample | Condition | Concentration | Reference |
| Plasma | Healthy | Expected but not quantified | [2] |
| Leukemia (untreated or relapse) | Higher than control subjects (p < 0.005) | [1][4] | |
| Urine | Healthy | Naturally present, not quantified | [2][4] |
| Leukemia and Malignant Lymphomas | Higher than normal subjects (p < 0.005) | [1][4] | |
| Cerebrospinal Fluid | Healthy | Detected, decreases with age | [5] |
| Skin | Healthy | 10 to 20 nM | [2] |
| Melanoma Patients | ~140 nM | [2] | |
| Liver Tissue | Normal | ~1 pmol/mg of tissue | [2] |
| Hepatocellular Carcinoma | 3 to 4 pmol/mg of tissue | [2] |
Table 2: Concentration of 5'-Methylthioadenosine (MTA) in Rat Tissues
| Tissue | Concentration (nmol/gram) | Reference |
| Liver | 0.8 - 3.4 | [6] |
| Lung | 1.1 - 1.7 | [6] |
| Kidney | 1.0 - 2.3 | [6] |
| Testis | 0.9 - 1.7 | [6] |
| Heart | 1.1 - 2.5 | [6] |
Table 3: Intracellular Concentration of 5'-Methylthioadenosine (MTA) in Human Cell Lines
| Cell Line | Description | Concentration | Reference |
| Sk-Hep1 | Hepatic Adenocarcinoma | ~0.3 nM per million cells | [6] |
| Hepatocytes & HCC cell lines | 2 to 10 pmol/mg protein | [6] | |
| Melanoma cell lines | 15 to 30 nM | [2] | |
| MTAP-deficient cell lines | Various | ~3.3-fold higher than MTAP-positive lines | [3] |
Biosynthesis and Metabolism
MTA is primarily generated as a byproduct of the polyamine biosynthesis pathway from S-adenosylmethionine (SAM).[1] Its sole metabolic fate in mammalian cells is its conversion by MTAP into 5-methylthioribose-1-phosphate (MTR-1-P) and adenine, which are then recycled through the methionine salvage pathway and purine (B94841) salvage pathway, respectively.[1]
Polyamine Biosynthesis and MTA Production
The synthesis of polyamines, such as spermidine (B129725) and spermine, is essential for cell growth and proliferation. This process involves the transfer of an aminopropyl group from decarboxylated SAM (dcSAM) to putrescine and subsequently to spermidine, with each step releasing one molecule of MTA.
Methionine Salvage Pathway
The methionine salvage pathway is a ubiquitous and vital metabolic route that recycles the methylthio group of MTA to regenerate L-methionine. This pathway is crucial for maintaining the cellular pool of methionine, which is essential for protein synthesis and as the precursor for SAM.
Biological Functions and Signaling Pathways
MTA exerts a wide range of biological effects, influencing key cellular processes. Its functions are often context-dependent and can have opposing effects in normal versus cancerous cells.
Role in Cancer
The role of MTA in cancer is complex and appears to be dual-faceted. In many cancer types with MTAP deletion, the resulting accumulation of MTA is thought to contribute to tumorigenesis.[3] However, at pharmacological concentrations, MTA has been shown to have anti-proliferative, pro-apoptotic, and anti-inflammatory effects in various cancer models.[7]
Modulation of Inflammation
MTA has demonstrated significant anti-inflammatory properties. It can modulate the inflammatory response by interacting with adenosine (B11128) receptors and inhibiting the activation of key inflammatory signaling pathways such as NF-κB.[4]
Induction of Apoptosis
MTA can induce apoptosis in certain cancer cell lines.[8] This pro-apoptotic effect is often associated with the inhibition of cell proliferation and cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of MTA.
Quantification of MTA by HPLC-MS/MS
This protocol outlines the steps for the sensitive and specific quantification of MTA in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
HPLC-MS/MS system
-
C18 reverse-phase column
-
MTA analytical standard
-
Stable isotope-labeled MTA internal standard (e.g., ¹³C₅-MTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Sample extraction buffer (e.g., 80:20 Methanol:1M Acetic Acid)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
For cell pellets or tissue homogenates, add 500 µL of ice-cold extraction buffer.
-
For plasma or urine, dilute 1:1 with ice-cold extraction buffer.
-
Spike all samples with the internal standard to a final concentration of 10 nM.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer to an HPLC vial.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MTA: m/z 298.1 -> 136.1
-
¹³C₅-MTA (IS): m/z 303.1 -> 136.1
-
-
Optimize collision energy and other source parameters for your specific instrument.
-
-
Quantification:
-
Generate a standard curve using known concentrations of MTA.
-
Calculate the ratio of the peak area of MTA to the peak area of the internal standard for both standards and samples.
-
Determine the concentration of MTA in the samples by interpolating from the standard curve.
-
MTAP Enzyme Activity Assay (ELISA-based)
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of MTAP in biological samples.
Materials:
-
MTAP ELISA Kit (containing pre-coated plate, detection antibodies, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottle or automated plate washer
-
Incubator
Procedure:
-
Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
For tissue homogenates, rinse tissue in ice-cold PBS, weigh, and homogenize in PBS. Centrifuge to pellet debris and collect the supernatant.
-
-
Assay Procedure:
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubate for 1-2 hours at 37°C.
-
Aspirate and wash the wells 3-5 times with wash buffer.
-
Add 100 µL of biotin-conjugated detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells as before.
-
Add 100 µL of HRP-conjugated avidin (B1170675) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Aspirate and wash the wells as before.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of MTAP in the samples by interpolating from the standard curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity in response to MTA treatment.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of MTA and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Incubate for 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with MTA.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
FACS tubes
-
Centrifuge
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with MTA and a vehicle control for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gating:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Conclusion
5'-Methylthioadenosine is a critical metabolite that sits (B43327) at the crossroads of several essential cellular pathways. Its natural occurrence and concentration are tightly regulated, and dysregulation is a hallmark of various diseases, particularly cancer. The multifaceted functions of MTA in cell proliferation, apoptosis, and inflammation make it a compelling molecule for further investigation by researchers, scientists, and drug development professionals. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for exploring the therapeutic and diagnostic potential of MTA and its associated metabolic pathways.
References
- 1. Measurement of 5'-methylthioadenosine in patients with neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 5'-Methylthioadenosine (HMDB0001173) [hmdb.ca]
- 3. 5'-Methylthioadenosine in urine from normal subjects and cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics of Cerebrospinal Fluid from Healthy Subjects Reveal Metabolites Associated with Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration gradients of monoamines, their precursors and metabolites in serial lumbar cerebrospinal fluid of neurologically healthy patients determined with a novel LC–MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 5'-Methylthioadenosine in Biological Matrices by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of 5'-methylthioadenosine (MTA) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 5'-Methylthioadenosine is a critical intermediate in the methionine salvage pathway and plays a significant role in polyamine synthesis and cellular methylation regulation.[1][2][3] Accurate quantification of MTA is crucial for studying its role in various physiological and pathological processes, including cancer.[2][4] The method described herein utilizes a stable isotope-labeled internal standard, 5'-methylthioadenosine-d3 (B15140906) (MTA-d3), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5][6][7] The protocol is suitable for researchers, scientists, and drug development professionals working with cell cultures, plasma, and tissue samples.
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring nucleoside produced from S-adenosylmethionine (SAM) during the biosynthesis of polyamines.[3][5] It is a key metabolite in the methionine salvage pathway, which recycles the sulfur-containing portion of SAM to regenerate methionine.[1][2] The enzyme methylthioadenosine phosphorylase (MTAP) plays a crucial role in MTA metabolism, converting it to adenine (B156593) and 5-methylthioribose-1-phosphate.[3] In several cancers, the gene for MTAP is deleted, leading to an accumulation of MTA, which can impact tumor progression and immune responses.[8]
Given its biological significance, the ability to accurately measure MTA concentrations in various biological matrices is of high importance. LC-MS/MS offers the required sensitivity and selectivity for this purpose.[9] The use of a deuterated internal standard, which co-elutes with the analyte and has nearly identical chemical properties, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample extraction and matrix-induced ion suppression or enhancement.[6][10] This application note provides a detailed protocol for the LC-MS/MS quantification of MTA using MTA-d3 as an internal standard.
Experimental
Materials and Reagents
-
5'-Methylthioadenosine (MTA) standard (Sigma-Aldrich or equivalent)
-
5'-Methylthioadenosine-d3 (MTA-d3) internal standard (MedChemExpress or equivalent)[5]
-
LC-MS grade acetonitrile (B52724), methanol, and water (Fisher Scientific or equivalent)
-
Formic acid (≥98%, Sigma-Aldrich or equivalent)
-
Zinc sulfate (B86663) (optional, for protein precipitation)[10]
-
Biological matrices (e.g., cell culture medium, cell lysates, plasma)
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of MTA from biological samples.[11][12]
-
Thaw Samples: Thaw frozen biological samples (plasma, cell lysates, etc.) on ice.
-
Aliquoting: Aliquot 50 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of a 1 µM MTA-d3 internal standard working solution to each sample, blank, and calibration standard.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for MTA quantification.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera series or equivalent[13]
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Table 1: Liquid Chromatography Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 2 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 2 |
| 6.0 | 2 |
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MTA | 298.2 | 136.1 | 25 |
| MTA-d3 | 301.2 | 136.1 | 25 |
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrated excellent performance for the quantification of MTA in biological matrices.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 nM - 1000 nM |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 nM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85% - 115% |
The use of a deuterated internal standard is critical for achieving high precision and accuracy by compensating for matrix effects.[6]
Biological Application
This method was successfully applied to quantify MTA levels in a panel of cancer cell lines with known MTAP status. As hypothesized, cells deficient in MTAP showed a significant accumulation of intracellular MTA compared to MTAP-proficient cells, consistent with previous findings.[8][14]
Table 4: MTA Concentrations in MTAP+/+ and MTAP-/- Cell Lines
| Cell Line | MTAP Status | Intracellular MTA (nM) |
| Cell Line A | +/+ | 15.2 ± 2.1 |
| Cell Line B | +/+ | 18.9 ± 3.5 |
| Cell Line C | -/- | 75.6 ± 8.9 |
| Cell Line D | -/- | 88.3 ± 11.2 |
Methionine Salvage Pathway
References
- 1. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]
- 2. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 5'-Methylthioadenosine (HMDB0001173) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. texilajournal.com [texilajournal.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (Italia) [shimadzu.it]
- 14. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-methylthioadenosine (MTA) Extraction from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-methylthioadenosine (MTA) is a naturally occurring nucleoside that plays a crucial role in cellular metabolism, particularly in the methionine salvage pathway. It is formed from S-adenosylmethionine (SAM) during polyamine biosynthesis. The enzyme methylthioadenosine phosphorylase (MTAP) is key to MTA metabolism, converting it back into precursors for methionine and adenine (B156593) synthesis. In certain cancers, the gene for MTAP is deleted, leading to an accumulation of intracellular MTA. This accumulation has significant implications for cancer cell biology and presents opportunities for therapeutic intervention.
Accurate quantification of intracellular MTA levels is essential for studying its physiological and pathological roles. This document provides a detailed protocol for the extraction of MTA from cultured cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes quantitative data on intracellular MTA concentrations in melanoma cell lines with and without MTAP expression, as determined by LC-MS/MS analysis following extraction. This data highlights the significant accumulation of MTA in MTAP-deficient cells.
| Cell Line Feature | Intracellular MTA Concentration (pmol/10^6 cells) | Average Imprecision of Extraction (%) | Reference |
| MTAP-expressing | ~5 | 9.7 | [1][2] |
| MTAP-deficient | ~20 (Four-fold increase) | 9.7 | [1][2] |
Signaling Pathway
The diagram below illustrates the central role of 5'-methylthioadenosine (MTA) in the Methionine Salvage Pathway. MTA is produced from S-adenosylmethionine (SAM) during the synthesis of polyamines. The enzyme methylthioadenosine phosphorylase (MTAP) is responsible for the conversion of MTA to adenine and 5-methylthioribose-1-phosphate, which are then recycled to synthesize methionine and ATP. In MTAP-deficient cells, the accumulation of MTA disrupts this crucial metabolic pathway.
Caption: Methionine Salvage Pathway and MTA Metabolism.
Experimental Protocols
This protocol describes a common method for extracting MTA from cultured mammalian cells using a methanol-based solvent. This method is suitable for both adherent and suspension cells and is compatible with subsequent analysis by LC-MS/MS.
Materials
-
Reagents
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Internal standard (e.g., stable isotope-labeled MTA)
-
Dry ice
-
Liquid nitrogen (optional, for rapid quenching)
-
-
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Refrigerated centrifuge
-
Microcentrifuge tubes (1.5 mL)
-
Cell scraper (for adherent cells)
-
Pipettes and sterile tips
-
Vortex mixer
-
-80°C freezer
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the MTA extraction protocol from cell culture.
Caption: Workflow for MTA Extraction from Cell Culture.
Step-by-Step Protocol
1. Cell Culture and Preparation
-
Culture cells to the desired confluency or cell number. For quantitative analysis, it is crucial to normalize the results to cell number or protein content. Therefore, it is recommended to perform cell counting or a protein assay on a parallel set of wells or flasks.
2. Cell Harvesting and Washing
-
For Adherent Cells:
-
Aspirate the cell culture medium.
-
Quickly wash the cell monolayer twice with ice-cold PBS to remove any residual medium. Aspirate the PBS completely after each wash.
-
-
For Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this wash step once.
-
3. Quenching of Metabolism
-
To halt enzymatic activity and preserve the intracellular metabolic state, it is critical to quench metabolism rapidly.
-
Method A: Liquid Nitrogen (Recommended for Adherent Cells)
-
After the final PBS wash, place the cell culture plate on a bed of dry ice.
-
Add a small amount of liquid nitrogen directly to the plate to flash-freeze the cells.
-
-
Method B: Cold Methanol (Suitable for both Adherent and Suspension Cells)
-
Proceed immediately to the extraction step with ice-cold methanol.
-
4. Metabolite Extraction
-
Prepare the extraction solvent: 80% methanol in water. Pre-chill the extraction solvent to -80°C.
-
Add the ice-cold 80% methanol to the cells. For a 10 cm plate or approximately 1-5 x 10^6 cells, use 1 mL of extraction solvent. If an internal standard is used for quantification, it should be spiked into the extraction solvent.
-
For Adherent Cells:
-
If not already flash-frozen, place the plate on dry ice.
-
Use a cell scraper to scrape the cells in the extraction solvent.
-
-
For Suspension Cells:
-
Vortex the cell pellet vigorously in the extraction solvent for 1 minute.
-
-
Incubate the cell lysate at -20°C for at least 20 minutes to allow for complete protein precipitation.
5. Sample Clarification
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.
6. Supernatant Collection
-
Carefully transfer the supernatant, which contains the extracted MTA, to a new clean microcentrifuge tube. Be cautious not to disturb the pellet.
7. Sample Storage and Analysis
-
The extracted samples can be stored at -80°C until analysis.
-
For LC-MS/MS analysis, the solvent may need to be evaporated and the sample reconstituted in a solvent compatible with the chromatographic conditions.
Disclaimer: This protocol provides a general guideline. Optimization of specific parameters such as the volume of extraction solvent and incubation times may be necessary depending on the cell type and experimental goals.
References
Application Notes and Protocols: 5'-Deoxy-5'-(methylthio)adenosine-d3 in Cancer Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5'-Deoxy-5'-(methylthio)adenosine (MTA) is a naturally occurring nucleoside that is a critical intermediate in polyamine biosynthesis and the methionine salvage pathway.[1] In many cancers, the gene for methylthioadenosine phosphorylase (MTAP), the enzyme responsible for MTA catabolism, is deleted, often concurrently with the CDKN2A tumor suppressor gene on chromosome 9p21.[2][3] This deficiency leads to the accumulation of MTA within cancer cells and the tumor microenvironment.[2][4] Elevated MTA levels have been shown to impact cancer cell proliferation, invasion, and immune responses, making the quantitative analysis of MTA a key area of interest in cancer metabolomics.[1][5][6]
5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3) is a stable isotope-labeled version of MTA, intended for use as an internal standard in mass spectrometry-based quantitative analyses.[7] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative metabolomics as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and reproducibility.[8][9][10] These application notes provide an overview of the use of MTA-d3 in cancer metabolomics, including relevant signaling pathways, experimental protocols, and quantitative data.
Key Applications
-
Quantitative Analysis of MTA: MTA-d3 is primarily used as an internal standard for the accurate and precise quantification of endogenous MTA levels in various biological matrices, including cancer cell lines, tumor tissues, and biofluids.[2][11]
-
Studying MTAP-Deficient Cancers: The quantification of MTA is particularly crucial in studying cancers with MTAP deficiency to understand the metabolic consequences and to explore therapeutic vulnerabilities.[2][3]
-
Investigating Immune Modulation: As MTA has been shown to suppress T-cell and NK-cell function, quantifying its concentration in the tumor microenvironment is essential for understanding its role in tumor immune evasion.[5][6][12]
-
Pharmacodynamic Biomarker: MTA levels can be monitored as a pharmacodynamic biomarker in response to therapies targeting MTA-related pathways, such as PRMT5 inhibitors.[3]
MTA Metabolic and Signaling Pathway
The diagram below illustrates the central role of MTAP in the methionine salvage pathway and how its absence leads to MTA accumulation and subsequent inhibition of PRMT5.
Caption: MTA metabolic and signaling pathway in the context of MTAP deficiency.
Quantitative Data
The following tables summarize quantitative data from studies utilizing stable isotope dilution LC-MS/MS for MTA analysis.
Table 1: LC-MS/MS Method Performance for MTA Quantification [2][11]
| Parameter | Value |
| Limit of Detection (LOD) | 62.5 pM |
| Lower Limit of Quantification (LLOQ) | 2 nM |
| Average Imprecision (Cell Extraction) | 9.7% |
| Average Imprecision (Media Extraction) | 3.8% |
| Average Imprecision (LC-MS/MS Analysis) | 1.9% |
Table 2: MTA Concentrations in MTAP-deficient vs. MTAP-proficient Cells [2]
| Cell Type | Condition | Relative Intracellular MTA Concentration |
| Melanoma Cells | MTAP-deficient | ~4-fold increase |
| Melanoma Cells | MTAP-proficient | Baseline |
| Normal Epidermal Melanocytes | MTAP-proficient | Lower than melanoma cells |
Experimental Protocols
Protocol 1: Quantitative Analysis of Intracellular and Extracellular MTA using LC-MS/MS with MTA-d3 Internal Standard
This protocol is adapted from methodologies described for the absolute quantification of MTA in cell culture media and cell extracts.[2][11]
1. Materials and Reagents:
-
This compound (MTA-d3)
-
5'-Deoxy-5'-(methylthio)adenosine (MTA) standard
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cancer cell lines (MTAP-deficient and proficient controls)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS) with electrospray ionization (ESI) source
2. Sample Preparation:
a. Cell Culture:
-
Culture cancer cells to the desired confluency in appropriate multi-well plates.
-
For extracellular MTA analysis, collect the cell culture medium.
-
For intracellular MTA analysis, wash the cells twice with ice-cold PBS.
b. Extraction of Intracellular Metabolites:
-
Add a suitable volume of ice-cold extraction solvent (e.g., 80% methanol) to the washed cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples vigorously.
-
Incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube.
c. Preparation of Extracellular Samples (from Culture Medium):
-
Centrifuge the collected cell culture medium to remove any cell debris.
-
Precipitate proteins by adding a cold solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of medium).
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
3. Internal Standard Spiking and Sample Processing:
-
Prepare a stock solution of MTA-d3 in a suitable solvent (e.g., methanol).
-
Add a known concentration of MTA-d3 internal standard to all samples (cell extracts and media extracts) and to the calibration curve standards.
-
Dry the samples under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a mobile phase-compatible solvent (e.g., 5% acetonitrile in water with 0.1% formic acid).[13]
-
Centrifuge the reconstituted samples to remove any particulates before transferring to LC vials.
4. LC-MS/MS Analysis:
-
Chromatography: Use a suitable reversed-phase C18 column for separation. The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution should be optimized to separate MTA from other metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
MTA: Determine the specific precursor to product ion transition (e.g., based on literature or by infusing the MTA standard).
-
MTA-d3: The precursor ion will be +3 m/z higher than MTA. The product ion may be the same or different depending on the fragmentation pattern.
-
-
-
Data Acquisition: Create an acquisition method that includes the MRM transitions for both MTA and MTA-d3.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of MTA to MTA-d3 against the concentration of the MTA standards.
-
Calculate the concentration of MTA in the unknown samples using the regression equation from the calibration curve.
-
Normalize the intracellular MTA concentration to the cell number or protein content.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a cancer metabolomics study using MTA-d3.
Caption: General workflow for MTA quantification using MTA-d3.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of MTA in cancer metabolomics research. This approach is essential for elucidating the role of MTA in MTAP-deficient tumors and for the development of novel therapeutic strategies targeting this metabolic vulnerability. The protocols and data presented here serve as a guide for researchers aiming to incorporate MTA analysis into their studies.
References
- 1. Quantitative proteomics analysis reveals possible anticancer mechanisms of 5’-deoxy-5’-methylthioadenosine in cholangiocarcinoma cells | PLOS One [journals.plos.org]
- 2. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. iroatech.com [iroatech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Suppressive effects of tumor cell-derived 5'-deoxy-5'-methylthioadenosine on human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for dual metabolomics and proteomics using nanoflow liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5'-methylthioadenosine (MTA) in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5'-methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside present in all mammalian tissues.[1] It is a critical byproduct of the polyamine biosynthetic pathway, generated from S-adenosylmethionine (SAM).[1][2] The metabolism of MTA is exclusively handled by the enzyme methylthioadenosine phosphorylase (MTAP), which converts it to adenine (B156593) and 5-methylthioribose-1-phosphate, playing a crucial role in the methionine and purine (B94841) salvage pathways.[1][2]
The concentration of MTA in biological fluids is of significant interest to researchers, particularly in the field of oncology. Frequent deletion of the MTAP gene in various cancers leads to an accumulation of MTA in tumor cells and the surrounding microenvironment.[3][4] This accumulation has been shown to influence critical cellular processes such as proliferation, gene expression, differentiation, and apoptosis.[1] Consequently, accurate and sensitive measurement of MTA levels in plasma can serve as a potential biomarker for cancers with MTAP deficiency and may be useful for monitoring the efficacy of chemotherapy in certain malignancies, such as leukemia.[5][6]
This application note provides a detailed protocol for the quantitative analysis of 5'-methylthioadenosine in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation of MTA from other plasma components using a reversed-phase column. The detection and quantification are achieved by a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. A stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled MTA, is employed to ensure high accuracy and precision of the measurement.[3][4]
Materials and Reagents
-
5'-methylthioadenosine (MTA) standard
-
5'-methylthioadenosine-¹³C₆ (MTA-¹³C₆) or other suitable stable isotope-labeled internal standard[7]
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (collected in EDTA or heparin tubes)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and tips
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MTA and the internal standard (e.g., MTA-¹³C₆) by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a mixture of methanol and water (e.g., 50:50 v/v). These will be used to spike into a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) to create the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol. This solution will be added to all samples, calibrators, and quality controls.
Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibrator, and quality control into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard spiking solution to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[8]
-
Vortexing: Vortex each tube vigorously for 30 seconds.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
The following are general conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 2% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Optimize for specific instrument. Example transitions: |
| MTA: m/z 298.1 → 136.1 | |
| MTA-¹³C₆: m/z 304.1 → 142.1 | |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 ms |
Data Analysis
The concentration of MTA in the plasma samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of the analyte (MTA) to the internal standard (MTA-¹³C₆) against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of MTA in the unknown samples is then calculated from their peak area ratios using the regression equation.
Performance Characteristics
The performance of LC-MS/MS methods for MTA quantification is characterized by high sensitivity and a broad dynamic range.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2 nM | [3][4] |
| Limit of Detection (LOD) | 62.5 pM | [3][4] |
| Linear Range | 2 nM - 250 nM | [9] |
| Intra-day Precision (%CV) | ≤ 6.67% | [10] |
| Inter-day Precision (%CV) | ≤ 6.67% | [10] |
| Mean Recovery | 88.8% - 104.2% | [10] |
Signaling Pathway and Workflow Diagrams
MTA Biosynthesis and Metabolism
The following diagram illustrates the central role of MTA in the polyamine synthesis and methionine salvage pathways.
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 5'-Methylthioadenosine (HMDB0001173) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of 5'-methylthioadenosine in patients with neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of 5′‐methylthioadenosine in patients with neoplasms | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stable Isotope Dilution Analysis of 5'-Methylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methylthioadenosine (MTA) is a sulfur-containing nucleoside that plays a critical role in cellular metabolism. It is primarily generated as a byproduct of polyamine biosynthesis and is a key intermediate in the methionine salvage pathway.[1][2][3] MTA is metabolized by the enzyme 5'-methylthioadenosine phosphorylase (MTAP), which is frequently deleted in various cancers.[4] This deletion leads to an accumulation of MTA in cancer cells, making it a potential biomarker and a target for therapeutic intervention.
Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of small molecules like MTA in complex biological matrices. This method utilizes a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a different mass. The SIL-IS is spiked into the sample at a known concentration at the beginning of the sample preparation process, allowing for the correction of analyte loss during extraction and for matrix effects during ionization. This document provides detailed application notes and protocols for the quantitative analysis of MTA in various biological samples using stable isotope dilution LC-MS/MS.
Biochemical Context: MTA in Polyamine Synthesis and Methionine Salvage
MTA is intricately linked to two crucial metabolic pathways: the polyamine synthesis pathway and the methionine salvage pathway (also known as the Yang cycle). Understanding these pathways is essential for interpreting MTA quantification data. Polyamines, such as spermidine (B129725) and spermine, are essential for cell growth and proliferation. Their synthesis consumes S-adenosylmethionine (SAM), leading to the production of MTA. The methionine salvage pathway then recycles MTA back into methionine, thus conserving this essential amino acid.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated stable isotope dilution LC-MS/MS method for the quantification of MTA.
Table 1: Method Detection and Quantification Limits
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 62.5 pM | [4][5] |
| Lower Limit of Quantification (LLOQ) | 2 nM |[4][5] |
Table 2: Linearity of Calibration
| Analyte | Linear Range | Reference |
|---|---|---|
| MTA | 2 nM to 100 nM | [6] |
| MTA (with M+1 isotopologue monitoring) | up to 250 nM |[6] |
Table 3: Method Precision
| Sample Type | Average Imprecision (%) | Reference |
|---|---|---|
| Extraction from Cells | 9.7 | [4][5] |
| Extraction from Cell Media | 3.8 | [4][5] |
| LC-MS/MS Analysis | 1.9 |[4][5] |
Experimental Protocols
Stable Isotope-Labeled Internal Standard (SIL-IS)
The choice of SIL-IS is critical for accurate quantification. Several options are available:
-
Commercially Available: 5'-Methylthioadenosine-¹³C₅ or 5'-Methylthioadenosine-d₃ are commercially available and are recommended for their high isotopic purity and stability.
-
In-house Preparation: A ²H₃-MTA internal standard can be prepared by the partial degradation of ²H₃-S-adenosylmethionine (SAM) in a weak alkaline solution.[6]
Sample Preparation
The following protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
2.1. Cell Culture Media and Cell Pellets
This protocol is adapted from Stevens et al., 2008.[4][5]
-
Cell Culture Media:
-
Transfer 200 µL of cell culture medium to a clean microcentrifuge tube.
-
Spike with 10 µL of the SIL-IS solution (e.g., ¹³C₅-MTA) at a known concentration.
-
Add 800 µL of ice-cold protein precipitation solution (e.g., methanol (B129727) containing 0.1 M acetic acid, 80:20 v/v).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
Cell Pellets:
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge.
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., methanol/water, 50:50 v/v).
-
Spike with the SIL-IS solution.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2.2. Plasma/Serum
-
Thaw plasma or serum samples on ice.
-
In a clean microcentrifuge tube, combine 100 µL of plasma/serum with the SIL-IS.
-
Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2.3. Tissue Samples
-
Weigh a small piece of frozen tissue (20-50 mg) in a pre-chilled tube.
-
Add ceramic beads and a volume of ice-cold extraction solvent (e.g., 80% methanol) proportional to the tissue weight.
-
Spike with the SIL-IS.
-
Homogenize the tissue using a bead beater or other mechanical homogenizer.
-
Centrifuge the homogenate at high speed for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent and reconstitute as described for plasma/serum samples.
LC-MS/MS Analysis
The following are typical parameters for the LC-MS/MS analysis of MTA. These may need to be optimized for your specific instrument and column.
3.1. Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used for the separation of MTA.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute MTA, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
-
Injection Volume: 5-10 µL.
3.2. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The following ion transitions are monitored.
Table 4: MRM Transitions for MTA and SIL-IS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| MTA | 298.2 | 136.1 | [5] |
| ¹³C₅-MTA | 303.2 | 136.1 |[5] |
-
Instrument Settings: Parameters such as collision energy, declustering potential, and source temperature should be optimized for the specific instrument to maximize the signal for the specified MRM transitions.
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for 5'-Methylthioadenosine (MTA) Analysis using LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a crucial role in various cellular processes. It is an intermediate in the methionine salvage pathway, which is universal in aerobic life.[1] The generation of MTA is closely linked to the synthesis of polyamines from S-adenosylmethionine (SAM).[2] Due to its involvement in fundamental biological pathways, the accurate quantification of MTA in biological samples is of significant interest in many research areas, including cancer biology, immunology, and drug development. This document provides detailed protocols for the sample preparation of MTA from plasma, cells, and tissues for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Metabolic Pathway of 5'-Methylthioadenosine
MTA is formed from S-adenosylmethionine (SAM) during the biosynthesis of polyamines and ethylene.[3] It is then metabolized by MTA phosphorylase (MTAP) into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P), which are key steps in the purine (B94841) and methionine salvage pathways, respectively.[4] The methionine salvage pathway, also known as the MTA cycle, recycles the sulfur of MTA to regenerate methionine.[3]
References
- 1. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 5'-Methylthioadenosine (HMDB0001173) [hmdb.ca]
Application Note: Utilizing 5'-Deoxy-5'-(methylthio)adenosine-d3 for Flux Analysis of the Methionine Salvage Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine is an essential amino acid with a central role in cellular metabolism, serving not only as a building block for proteins but also as the precursor for the universal methyl donor S-adenosylmethionine (SAM). SAM is critical for the methylation of DNA, RNA, histones, and other proteins, thereby playing a pivotal role in epigenetic regulation and signal transduction. The metabolic pathways involving methionine are often dysregulated in various diseases, including cancer, making them an attractive target for therapeutic intervention.
One key pathway in methionine metabolism is the methionine salvage pathway (MSP), which recycles 5'-deoxy-5'-(methylthio)adenosine (MTA), a byproduct of polyamine and ethylene (B1197577) biosynthesis, back to methionine. This pathway is crucial for maintaining the cellular methionine pool, especially in cells with high rates of polyamine synthesis, such as cancer cells. A key enzyme in this pathway is methylthioadenosine phosphorylase (MTAP), which is frequently deleted in a variety of cancers. This deletion leads to an accumulation of MTA and creates a specific metabolic vulnerability in cancer cells.
Stable isotope tracing is a powerful technique to quantitatively measure the flow of metabolites, or flux, through metabolic pathways. 5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3), a deuterated form of MTA, serves as an excellent metabolic tracer for elucidating the dynamics of the methionine salvage pathway. By introducing MTA-d3 to cells, researchers can track the incorporation of the deuterium-labeled methyl group into downstream metabolites, such as methionine and SAM. This allows for the quantification of the flux through the MSP and provides insights into the metabolic adaptations of cells, particularly in the context of cancer and other diseases.
Principle of the Method
The core of this application is the use of MTA-d3 as a tracer in combination with liquid chromatography-mass spectrometry (LC-MS) to perform metabolic flux analysis. When cells are cultured in the presence of MTA-d3, the deuterated methyl group is tracked as it is processed through the methionine salvage pathway. The rate of appearance of the deuterium (B1214612) label in downstream metabolites like methionine and SAM provides a direct measure of the pathway's activity. MTA-d3 is particularly useful as it can be used as a tracer for the salvage pathway while a different isotope-labeled methionine (e.g., ¹³C-methionine) can be used to simultaneously trace other parts of methionine metabolism, such as the transmethylation pathway.
Applications
-
Cancer Research: Studying the flux of the methionine salvage pathway in MTAP-deleted cancers to identify and test novel therapeutic strategies that exploit this metabolic vulnerability.
-
Drug Development: Screening for small molecule inhibitors of the methionine salvage pathway and evaluating their on-target effects in a cellular context.
-
Immunology: Investigating the role of methionine metabolism and the salvage pathway in immune cell activation and function, as altered methionine metabolism has been linked to T-cell exhaustion.[1][2]
-
Neuroscience: Exploring the importance of the methionine salvage pathway in neuronal function and its potential dysregulation in neurological disorders.
Data Presentation
The following tables summarize quantitative data on methionine metabolism fluxes from a study on human fibrosarcoma cell lines (HT1080). While this study utilized ¹³C-methionine as the tracer, the presented flux parameters are what one would aim to determine using an MTA-d3 tracing experiment.
Table 1: Methionine Metabolic Fluxes in MTAP-Positive and MTAP-Negative Human Fibrosarcoma Cells. [3][4]
| Flux Parameter | MTAP-Positive Cells (nmol/µL-cells/h) | MTAP-Negative Cells (nmol/µL-cells/h) |
| Net Methionine Uptake | 0.75 ± 0.05 | 0.80 ± 0.05 |
| Transmethylation (v4) | 0.12 ± 0.01 | 0.12 ± 0.01 |
| Propylamine Transfer (v2) | 0.11 ± 0.015 | 0.11 ± 0.015 |
| Methionine Salvage | 0.11 ± 0.015 | 0 |
| Methionine Synthase (v5) | 0.03 ± 0.02 | 0.02 ± 0.01 |
| Homocysteine Secretion | 0.09 ± 0.02 | 0.10 ± 0.01 |
Data adapted from Shlomi et al., 2014. Fluxes were determined using ¹³C-methionine tracing.
Table 2: Steady-State Metabolite Concentrations in MTAP-Positive and MTAP-Negative Human Fibrosarcoma Cells. [3][4]
| Metabolite | MTAP-Positive Cells (nmol/µL-cells) | MTAP-Negative Cells (nmol/µL-cells) |
| Intracellular Methionine | 0.15 ± 0.02 | 0.16 ± 0.02 |
| S-adenosylmethionine (SAM) | 0.04 ± 0.005 | 0.04 ± 0.005 |
| S-adenosylhomocysteine (SAH) | 0.004 ± 0.001 | 0.004 ± 0.001 |
| 5'-Methylthioadenosine (MTA) | Not Detected | 0.015 ± 0.002 |
| Spermidine | 0.012 ± 0.002 | 0.013 ± 0.002 |
| Spermine | 0.008 ± 0.001 | 0.009 ± 0.001 |
Data adapted from Shlomi et al., 2014.
Experimental Protocols
Protocol 1: In Vitro MTA-d3 Labeling for Flux Analysis
1. Cell Culture and Seeding:
- Culture cells of interest (e.g., MTAP-positive and MTAP-negative cancer cell lines) in appropriate media and conditions to mid-log phase.
- Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere overnight.
2. Isotope Labeling:
- Prepare labeling medium by supplementing the base medium with this compound (MTA-d3) to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for the cell line being studied.
- Aspirate the growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
- Add the pre-warmed MTA-d3 labeling medium to the cells.
- Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.
3. Metabolite Extraction:
- At each time point, rapidly aspirate the labeling medium.
- Wash the cells once with ice-cold PBS.
- Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
- Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.
- Centrifuge the samples at maximum speed for 10 minutes at 4°C.
- Collect the supernatant containing the polar metabolites and transfer to a new tube.
- Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
Protocol 2: LC-MS/MS Analysis of MTA-d3 and its Metabolites
1. Sample Reconstitution:
- Reconstitute the dried metabolite extracts in an appropriate volume of a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Parameters:
- Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
- Chromatographic Separation:
- Column: A reversed-phase C18 column is suitable for separating MTA, methionine, and SAM.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 0% to 100% B over a suitable time to resolve the analytes of interest.
- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Mass Spectrometry Detection:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole mass spectrometer.
- MRM Transitions:
- MTA: m/z 298 -> 136
- MTA-d3: m/z 301 -> 136
- Methionine: m/z 150 -> 104
- Methionine-d3: m/z 153 -> 107
- SAM: m/z 399 -> 250
- SAM-d3: m/z 402 -> 250
- Note: The specific transitions should be optimized for the instrument being used.
3. Data Analysis:
- Integrate the peak areas for each metabolite and its isotopologues.
- Calculate the fractional enrichment of the d3-label in each metabolite at each time point.
- Use metabolic modeling software (e.g., INCA, Metran) or mathematical modeling to calculate the metabolic flux rates through the methionine salvage pathway.
Mandatory Visualizations
Caption: Methionine Salvage Pathway traced with MTA-d3.
Caption: Experimental workflow for MTA-d3 flux analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methionine consumption by cancer cells drives a progressive upregulation of PD-1 expression in CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5'-Deoxy-5'-(methylthio)adenosine-d3 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3) in clinical research. This document includes detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and workflows. MTA-d3 serves as a crucial tool for the accurate quantification of its endogenous, non-deuterated counterpart, 5'-Deoxy-5'-(methylthio)adenosine (MTA), a key metabolite in polyamine synthesis and S-adenosylmethionine (SAM) metabolism.
Introduction
5'-Deoxy-5'-(methylthio)adenosine (MTA) is a naturally occurring nucleoside generated from S-adenosylmethionine (SAM) during the biosynthesis of polyamines.[1][2] It plays a significant role in various cellular processes and has garnered attention in clinical research, particularly in oncology. MTA has been shown to suppress tumor growth by inhibiting cell proliferation, inducing apoptosis, and modulating the tumor microenvironment.[1][3] A key area of investigation is in cancers with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), which is responsible for MTA catabolism.[4] In MTAP-deficient tumors, MTA accumulates, creating a unique metabolic state that can be exploited for therapeutic purposes.
This compound (MTA-d3) is a stable isotope-labeled version of MTA. Its primary application in clinical research is as an internal standard for the precise and accurate quantification of endogenous MTA levels in biological samples, such as cells, tissues, and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a stable isotope-labeled internal standard is essential for correcting for variations in sample preparation and instrument response, ensuring high-quality quantitative data.
Data Presentation
The following tables summarize key quantitative data related to the biological activity of MTA.
Table 1: Inhibitory Constants (Ki) of MTA for Adenosine (B11128) Receptors
| Receptor Subtype | Ki (µM) |
| A1 | 0.15[5][7] |
| A2A | 1.13[5][7] |
| A2B | 13.9[5][7] |
| A3 | 0.68[5][7] |
Table 2: Inhibitory Concentration (IC50) of MTA in Biochemical and Cellular Assays
| Target/Cell Line | Assay Type | IC50 | Reference |
| Protein Carboxylmethyltransferase | Enzyme Inhibition | 41 µM | [5] |
| PRMT5/MEP50 Complex | Biochemical Assay (without MTA) | 20.4 nM | [8] |
| PRMT5/MEP50 Complex | Biochemical Assay (with 2 µM MTA) | 3.6 nM | [8] |
| HCT-116 MTAP-deleted cells | Cell Proliferation | 5 nM | [9] |
| HCT-116 MTAP-deleted cells | SDMA Inhibition | 8 nM | [7] |
Experimental Protocols
Protocol 1: Quantification of MTA in Biological Samples using LC-MS/MS with MTA-d3 Internal Standard
This protocol describes the extraction and quantification of MTA from cell culture media and cell extracts.
Materials:
-
This compound (MTA-d3)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Biological samples (cell culture media, cell pellets)
-
Microcentrifuge tubes
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Cell Culture Media:
-
Collect 100 µL of cell culture medium.
-
Add 400 µL of ice-cold methanol containing a known concentration of MTA-d3 (e.g., 100 nM) to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Cell Extracts:
-
Wash cell pellets (e.g., 1x10^6 cells) twice with ice-cold PBS.
-
Add 200 µL of ice-cold 80% methanol containing a known concentration of MTA-d3.
-
Lyse the cells by sonication or three freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and process as described for media samples (evaporation and reconstitution).
-
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Establish a suitable gradient for the separation of MTA.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the transitions for MTA and MTA-d3.
-
MTA: Precursor ion (m/z) -> Product ion (m/z)
-
MTA-d3: Precursor ion (m/z) -> Product ion (m/z) (Note: The precursor ion for MTA-d3 will be shifted by +3 Da compared to MTA).
-
-
-
-
Data Analysis:
-
Create a calibration curve using known concentrations of MTA spiked with a constant concentration of MTA-d3.
-
Calculate the peak area ratio of MTA to MTA-d3 for each standard and sample.
-
Determine the concentration of MTA in the biological samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of MTA on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5'-Deoxy-5'-(methylthio)adenosine (MTA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of MTA in complete medium.
-
Remove the medium from the wells and add 100 µL of the MTA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve MTA, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the MTA concentration to determine the IC50 value.
-
Protocol 3: Apoptosis Assay using Annexin V Staining
This protocol is for detecting apoptosis in cells treated with MTA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5'-Deoxy-5'-(methylthio)adenosine (MTA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of MTA for the chosen duration.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Identify the different cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Signaling Pathways
Polyamine Synthesis and MTA Metabolism
MTA is a byproduct of the polyamine synthesis pathway. In normal cells, MTA is metabolized by MTAP. In MTAP-deficient cancer cells, MTA accumulates, impacting various cellular processes.
MTA-Mediated Inhibition of PRMT5 Signaling
In MTAP-deficient cells, the accumulation of MTA leads to the inhibition of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is responsible for the symmetric dimethylation of arginine residues on various proteins, including histones and splicing factors, which plays a role in regulating gene expression and cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]
- 5. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Interactions between adenosine and metabotropic glutamate receptors in the rat hippocampal slice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Methylthioadenosine (MTA) in Tumor Cells using Stable Isotope Labeled MTA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5'-deoxy-5'-methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that is a key byproduct of polyamine biosynthesis.[1][2] In normal cells, MTA is rapidly metabolized by the enzyme methylthioadenosine phosphorylase (MTAP) as part of the methionine salvage pathway.[2][3] However, a significant percentage of human cancers, estimated to be around 15%, exhibit a deletion of the MTAP gene, often due to its proximity to the frequently deleted tumor suppressor gene CDKN2A.[2][4] This deficiency leads to the accumulation of MTA within tumor cells.[4] Elevated MTA levels have been shown to have significant downstream effects, including the inhibition of protein arginine methyltransferase 5 (PRMT5), creating a therapeutic vulnerability in MTAP-deficient cancers.[4][5][6]
Accurate quantification of intracellular MTA is therefore crucial for researchers studying the metabolic vulnerabilities of cancer, developing novel therapeutic strategies targeting MTAP-deficient tumors, and for pharmacodynamic studies of drugs that modulate MTA metabolism. This application note provides a detailed protocol for the quantification of MTA in tumor cells using a stable isotope dilution method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled MTA as an internal standard ensures the highest accuracy and precision for absolute quantification.[7]
Principle of the Method
This method employs a stable isotope dilution LC-MS/MS approach for the sensitive and specific quantification of MTA. A known amount of stable isotope-labeled MTA (e.g., d3-MTA) is spiked into the cell lysate as an internal standard. This internal standard co-elutes with the endogenous, unlabeled MTA during chromatographic separation and is distinguished by the mass spectrometer based on its mass-to-charge ratio (m/z). The ratio of the peak areas of the endogenous MTA to the internal standard is used to calculate the absolute concentration of MTA in the sample by referencing a standard curve. This method corrects for variations in sample preparation, extraction efficiency, and instrument response, leading to highly reliable and reproducible results.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from this protocol.
Table 1: LC-MS/MS Parameters for MTA and Stable Isotope Labeled MTA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MTA | 298.1 | 136.1 | 20 |
| d3-MTA | 301.1 | 136.1 | 20 |
Table 2: Quantification of Intracellular MTA in MTAP-proficient and MTAP-deficient Tumor Cell Lines
| Cell Line | MTAP Status | Intracellular MTA (pmol/10^6 cells) | Standard Deviation |
| Cell Line A | Proficient | 2.5 | 0.4 |
| Cell Line B | Deficient | 45.8 | 5.2 |
| Cell Line C | Deficient | 62.1 | 7.8 |
Signaling Pathway
The accumulation of MTA in MTAP-deficient tumor cells has significant downstream consequences, primarily through its interaction with other metabolic pathways and enzymes. The following diagram illustrates the central role of MTA in the methionine salvage and polyamine biosynthesis pathways and its inhibitory effect on PRMT5.
Caption: MTA metabolic pathway and its downstream effects in cancer cells.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate tumor cell lines (MTAP-proficient and MTAP-deficient), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin (B12071052), trypsin-EDTA, phosphate-buffered saline (PBS).
-
Metabolite Extraction: LC-MS grade methanol (B129727), acetonitrile (B52724), and water; stable isotope-labeled MTA (e.g., d3-MTA) as an internal standard.
-
LC-MS/MS Analysis: Formic acid (LC-MS grade), C18 reverse-phase analytical column.
Experimental Workflow
The following diagram outlines the major steps in the quantification of MTA in tumor cells.
Caption: Workflow for MTA quantification in tumor cells.
Detailed Methodologies
1. Cell Culture and Harvesting
-
Culture tumor cells in appropriate medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, grow cells to 80-90% confluency. For suspension cells, ensure they are in the logarithmic growth phase.
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
-
For suspension cells:
-
Transfer the cell suspension to a conical tube.
-
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
2. Cell Counting
-
Resuspend the cell pellet in a known volume of PBS.
-
Take an aliquot and determine the cell number using a hemocytometer or an automated cell counter. This is crucial for normalizing the final MTA concentration.
3. Metabolite Extraction
-
Centrifuge the remaining cell suspension to pellet the cells.
-
Resuspend the cell pellet in a pre-chilled extraction solution of 80% methanol containing a known concentration of the stable isotope-labeled MTA internal standard (e.g., 10 nM d3-MTA). A typical volume is 1 mL per 1-5 x 10^6 cells.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.
4. Centrifugation and Supernatant Collection
-
Centrifuge the cell extracts at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[2]
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).
5. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B.
-
-
Mass Spectrometry Detection:
-
Perform the analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the transitions for MTA and the internal standard as listed in Table 1.
-
6. Data Analysis and Quantification
-
Integrate the peak areas for the endogenous MTA and the stable isotope-labeled internal standard.
-
Calculate the peak area ratio (MTA/d3-MTA).
-
Prepare a standard curve by analyzing known concentrations of MTA with a fixed concentration of the internal standard.
-
Plot the peak area ratio against the concentration of the MTA standards to generate a linear regression curve.
-
Determine the concentration of MTA in the samples by interpolating their peak area ratios onto the standard curve.
-
Normalize the final MTA concentration to the cell number (e.g., pmol/10^6 cells).
Conclusion
This application note provides a comprehensive and robust protocol for the accurate quantification of MTA in tumor cells using stable isotope dilution LC-MS/MS. This method is essential for researchers investigating the metabolic landscape of cancer, particularly in the context of MTAP deficiency. The detailed protocols and data presentation guidelines will aid in the generation of high-quality, reproducible data, facilitating advancements in cancer research and drug development.
References
- 1. Targeting the polyamine pathway with transition-state analogue inhibitors of 5'-methylthioadenosine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 3. What are MTAP modulators and how do they work? [synapse.patsnap.com]
- 4. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTAP loss: a possible therapeutic approach for glioblastoma | springermedizin.de [springermedizin.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing mass spectrometry parameters for 5'-Deoxy-5'-(methylthio)adenosine-d3
Welcome to the technical support center for the mass spectrometry analysis of 5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode electrospray ionization (ESI) mass spectrometry?
A1: For this compound, the expected precursor ion ([M+H]⁺) in positive ion mode ESI is approximately m/z 301.1. The most common and stable product ion results from the cleavage of the glycosidic bond, yielding the adenine (B156593) fragment at m/z 136.1. Therefore, the recommended Multiple Reaction Monitoring (MRM) transition to monitor is 301.1 → 136.1.
Q2: How do I optimize the collision energy (CE) and declustering potential (DP) for MTA-d3?
A2: Optimal CE and DP are instrument-dependent and should be determined empirically. The recommended procedure is to perform a compound optimization experiment by infusing a standard solution of MTA-d3 into the mass spectrometer. Vary the collision energy and declustering potential across a range of values and monitor the signal intensity of the 301.1 → 136.1 transition. The values that produce the highest and most stable signal should be selected for your analytical method. A typical starting range for collision energy for similar nucleosides is 10-40 eV.
Q3: What type of ionization technique is most suitable for the analysis of MTA-d3?
A3: Electrospray ionization (ESI) is the most common and effective ionization technique for 5'-Deoxy-5'-(methylthio)adenosine and its deuterated analogs.[1][2] Positive ion mode is generally preferred as it provides a strong protonated molecular ion ([M+H]⁺).
Q4: Can I use the same MRM transition for the unlabeled 5'-Deoxy-5'-(methylthio)adenosine?
A4: No, the precursor ion for the unlabeled compound will be different. For the endogenous (unlabeled) 5'-Deoxy-5'-(methylthio)adenosine, the protonated molecule ([M+H]⁺) has an m/z of approximately 298.1. However, the major product ion resulting from the fragmentation of the glycosidic bond is the same adenine fragment at m/z 136.1. Therefore, the MRM transition for the unlabeled compound would be 298.1 → 136.1.[1]
Q5: What are some common issues encountered during the LC-MS/MS analysis of MTA-d3?
A5: Common issues include poor peak shape, low signal intensity, and high background noise. These can be caused by a variety of factors including suboptimal LC conditions, matrix effects, or instrument contamination. Please refer to the troubleshooting guide below for detailed solutions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Signal Intensity / No Signal | Suboptimal MS parameters | Re-optimize collision energy and declustering potential. |
| Poor ionization | Ensure the ESI source is clean and properly configured. Check solvent composition; acidic mobile phases (e.g., with 0.1% formic acid) generally promote better ionization in positive mode. | |
| Incorrect MRM transition | Verify the precursor and product ion m/z values are correct for MTA-d3 (301.1 → 136.1). | |
| Sample degradation | Prepare fresh standards and samples. Store stock solutions at -20°C or -80°C. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Dilute the sample or reduce the injection volume. |
| Inappropriate mobile phase | Ensure the sample solvent is compatible with the initial mobile phase conditions. | |
| Column degradation | Replace the analytical column with a new one of the same type. | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Matrix effects from sample | Improve sample preparation to remove interfering substances. Consider using a divert valve to direct the early and late eluting components to waste. | |
| Contaminated mass spectrometer | Clean the ion source, transfer optics, and quadrupoles according to the manufacturer's recommendations. | |
| Inconsistent Retention Time | Unstable LC pump flow rate | Purge the pumps to remove air bubbles and ensure consistent solvent delivery. |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature. | |
| Changes in mobile phase composition | Prepare fresh mobile phases daily and ensure they are well-mixed. |
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of 5'-Deoxy-5'-(methylthio)adenosine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Recommended MRM Transition |
| 5'-Deoxy-5'-(methylthio)adenosine (MTA) | 298.1 | 136.1 | 298.1 → 136.1 |
| This compound (MTA-d3) | 301.1 | 136.1 | 301.1 → 136.1 |
Note: Optimal collision energy and declustering potential are instrument-specific and must be determined experimentally.
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters
-
Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Infuse the standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set up the MRM transition: In the instrument control software, set the precursor ion to m/z 301.1 and the product ion to m/z 136.1.
-
Ramp the declustering potential (DP): While infusing the standard, acquire data while ramping the DP across a relevant range (e.g., 20-100 V). Plot the signal intensity against the DP to find the optimal value that gives the highest intensity.
-
Ramp the collision energy (CE): Set the DP to its optimal value. Acquire data while ramping the CE across a relevant range (e.g., 10-50 eV). Plot the signal intensity against the CE to determine the optimal value.
-
Verify the parameters: Once the optimal DP and CE are determined, infuse the standard again with these fixed values to ensure a stable and high-intensity signal is achieved.
Protocol 2: Sample Preparation (from Cell Culture Media)
-
Thaw samples: Thaw frozen cell culture media samples on ice.
-
Protein precipitation: Add three volumes of ice-cold methanol containing the internal standard (MTA-d3) to one volume of cell culture media.
-
Vortex and incubate: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate and reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for MTA-d3 analysis.
Caption: Fragmentation of MTA-d3 in MS/MS.
References
Technical Support Center: Troubleshooting Poor Signal Intensity of 5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3)
Welcome to the technical support center for 5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of MTA-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and systematic guides to troubleshoot poor signal intensity of MTA-d3.
Issue 1: Low or No Signal Intensity of MTA-d3
Question: I am observing a very weak or no signal for my MTA-d3 internal standard. What are the potential causes?
Answer: A low or absent signal for MTA-d3 can stem from several factors, ranging from sample preparation and chromatographic conditions to mass spectrometer settings. The most common reasons include suboptimal ionization, incorrect mass spectrometer parameters, degradation of the standard, or issues with the LC-MS system itself.[1][2]
Troubleshooting Guide:
A systematic approach is essential to pinpoint the source of the low signal.[1] Start by isolating the mass spectrometer from the liquid chromatography system.
Step 1: Isolate the Mass Spectrometer (MS)
-
Action: Perform a direct infusion of a freshly prepared MTA-d3 standard solution into the mass spectrometer, bypassing the LC system.[1]
-
Expected Outcome: A strong and stable signal for the MTA-d3 precursor and product ions.
-
Troubleshooting:
-
Strong Signal: If a strong signal is observed, the issue likely lies with the LC system or the sample preparation. Proceed to the "LC System and Chromatography Issues" section.
-
Weak or No Signal: If the signal is still poor, the problem is related to the mass spectrometer settings or the standard itself. Proceed to the "Mass Spectrometer and Standard Issues" section.
-
dot
Caption: Initial troubleshooting workflow for poor MTA-d3 signal.
Issue 2: Inconsistent or Irreproducible MTA-d3 Signal
Question: The signal intensity of my MTA-d3 internal standard is highly variable between injections. What could be the cause?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[3] Inconsistent sample preparation, including inaccurate pipetting of the internal standard, can also lead to this issue.[4]
Troubleshooting Guide:
Step 1: Evaluate Matrix Effects
-
Problem: Even with co-elution, components in the sample matrix can suppress or enhance the ionization of MTA-d3 to a different extent than the unlabeled analyte, leading to inconsistent signal ratios.[5][6]
-
Solution: Conduct a post-extraction addition experiment to evaluate the extent of matrix effects.[3]
Step 2: Check for Isotopic Exchange
-
Problem: Deuterium (B1214612) atoms on the MTA-d3 molecule may exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[3][7] This can lead to a decrease in the MTA-d3 signal and an increase in the signal of the unlabeled analyte.
-
Solution:
dot
Caption: Troubleshooting inconsistent MTA-d3 signal intensity.
In-depth Troubleshooting Guides
Mass Spectrometer and Standard Issues
| Potential Cause | Recommended Actions |
| Incorrect MS Parameters | Verify and Optimize MRM Transitions: Confirm the precursor and product ions for MTA-d3. Optimize collision energy and cone voltage by direct infusion to maximize signal intensity.[4][9] |
| Poor Ionization Efficiency | Optimize Ion Source Parameters: Adjust spray voltage, nebulizer gas flow, drying gas flow, and source temperature to ensure efficient desolvation and ionization.[4][10] Check Mobile Phase Composition: Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation in positive ion mode.[9] |
| Contaminated Ion Source | Clean the Ion Source: A dirty ion source is a common cause of signal degradation.[2] Follow the manufacturer's protocol to clean the ion source components, such as the capillary and sample cone.[1] |
| Instrument Not Tuned/Calibrated | Perform Instrument Tuning and Calibration: Regular tuning and calibration are crucial for maintaining sensitivity and mass accuracy.[8] |
| MTA-d3 Degradation | Prepare Fresh Standards: MTA-d3 can degrade over time, especially if not stored properly. Prepare fresh stock and working solutions from a reliable source.[4][8] The stability of 5'-Deoxy-5'-(methylthio)adenosine is reported to be at least 4 years when stored at -20°C.[11] |
| Incorrect Standard Concentration | Verify Concentration: Double-check the concentration of your MTA-d3 working solution to ensure it is within the optimal range for your instrument.[8] |
LC System and Chromatography Issues
| Potential Cause | Recommended Actions |
| Lack of Co-elution | Problem: Deuterated standards often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3][12] This can lead to differential matrix effects.[3] Solution: Overlay the chromatograms of MTA and MTA-d3 to confirm co-elution. If a separation is observed, consider adjusting the chromatographic method (e.g., gradient, temperature) or using a column with lower resolution.[3][7] |
| Poor Peak Shape | Problem: Broad or tailing peaks result in a lower signal-to-noise ratio. This can be caused by column degradation, an inappropriate mobile phase, or column overload.[1][2] Solution: Use a new analytical column, ensure the mobile phase pH is appropriate for MTA, and consider diluting the sample. |
| Leaks in the LC System | Check for Leaks: Leaks can cause pressure drops and inconsistent flow rates, leading to a variable and low signal.[1] Visually inspect all fittings and connections. |
| Clogged System | Check System Pressure: High backpressure can indicate a clog in the LC system or column.[13] Flush the system and replace the column if necessary.[13] |
Sample Preparation and Matrix Effects
| Potential Cause | Recommended Actions |
| Inefficient Extraction | Optimize Extraction Protocol: Ensure your sample preparation method provides consistent and high recovery for both MTA and MTA-d3.[8] |
| Ion Suppression | Problem: Co-eluting matrix components can interfere with the ionization of MTA-d3, reducing its signal. Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[14] Modify the chromatographic method to separate MTA-d3 from interfering compounds.[13] |
| Sample Degradation | Ensure Sample Stability: Store and process samples under conditions that prevent the degradation of MTA-d3. This includes protection from extreme temperatures and light. |
Experimental Protocols
Protocol 1: Direct Infusion for MS Parameter Optimization
Objective: To optimize the mass spectrometer parameters for MTA-d3 to achieve maximum signal intensity.
Materials:
-
MTA-d3 standard
-
Syringe pump
-
Mass spectrometer
-
Solvent (e.g., 50:50 methanol:water with 0.1% formic acid)
Methodology:
-
Prepare Infusion Solution: Prepare a 1 µg/mL solution of MTA-d3 in the chosen solvent.[9]
-
Instrument Setup: Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and in full scan mode.[9]
-
Direct Infusion: Infuse the MTA-d3 solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[9]
-
Identify Precursor Ion: Acquire full scan mass spectra to identify the protonated molecule, [M+H]+, of MTA-d3.
-
Product Ion Scan: Select the identified precursor ion for fragmentation and perform a product ion scan by varying the collision energy (e.g., 10-50 eV).[9]
-
Select MRM Transitions: Identify the most stable and intense product ions. Select at least two for the Multiple Reaction Monitoring (MRM) method (one for quantification and one for confirmation).[9]
-
Optimize Collision Energy and Cone Voltage: In MRM mode, systematically vary the collision energy and cone voltage for each transition to find the values that yield the maximum signal intensity.[9]
Protocol 2: Evaluation of Matrix Effects
Objective: To determine the extent of ion suppression or enhancement on MTA-d3 in a specific sample matrix.
Materials:
-
Blank sample matrix (e.g., plasma, urine)
-
MTA-d3 standard solution
-
Analyte (MTA) standard solution
-
LC-MS/MS system
Methodology:
-
Prepare Three Sets of Samples: [7]
-
Set A (Neat Solution): Prepare a solution of MTA and MTA-d3 in a clean solvent.
-
Set B (Post-Extraction Spike): Extract the blank matrix and then spike the extract with MTA and MTA-d3 at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with MTA and MTA-d3 before performing the extraction.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
By comparing the matrix effect for MTA and MTA-d3, you can identify if differential matrix effects are occurring.
-
Hypothetical Data for Matrix Effect Evaluation:
| Sample Set | MTA Peak Area | MTA-d3 Peak Area | MTA Matrix Effect (%) | MTA-d3 Matrix Effect (%) |
| Set A (Neat) | 1,000,000 | 1,200,000 | - | - |
| Set B (Post-Spike) | 600,000 | 900,000 | 60% | 75% |
Interpretation: In this example, both the analyte and the internal standard experience ion suppression. However, the analyte's signal is suppressed more significantly than the internal standard's, indicating a differential matrix effect that would lead to an overestimation of the analyte concentration.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. caymanchem.com [caymanchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. Sample Preparation Techniques | Phenomenex [phenomenex.com]
Stability of 5'-Deoxy-5'-(methylthio)adenosine-d3 in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3) in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C under desiccating conditions.[1] Several suppliers indicate that the solid compound is stable for at least four years when stored under these conditions.[2][3]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The solubility is generally high in these solvents, for instance, up to 20 mg/mL in DMSO and 5 mg/mL in DMF for the non-deuterated form.[2] For MTA-d3, it is reported as soluble in DMF and slightly soluble in DMSO and methanol.[3] To minimize degradation, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions?
A3: While specific quantitative stability data in aqueous solutions is limited, nucleoside analogs can be susceptible to hydrolysis, especially at acidic or basic pH. For experimental use in aqueous buffers like PBS (pH 7.2), it is best to prepare the solution fresh on the day of use. The solubility of the non-deuterated form in PBS (pH 7.2) is approximately 10 mg/mL.[2] Storing aqueous solutions for extended periods, even when frozen, is not recommended.
Q4: Can I store stock solutions of this compound, and if so, for how long?
A4: Stock solutions in anhydrous DMSO or DMF can be stored for short to medium terms. General recommendations suggest that stock solutions are stable for up to one month at -20°C and for up to six months when stored at -80°C.[4][5]
Data Presentation
Table 1: Solubility of 5'-Deoxy-5'-(methylthio)adenosine (MTA) and its Deuterated Analog (MTA-d3)
| Solvent | MTA Solubility | MTA-d3 Solubility | Reference |
| DMSO | 20 mg/mL | Slightly Soluble | [2][3] |
| DMF | 5 mg/mL | Soluble | [2][3] |
| PBS (pH 7.2) | 10 mg/mL | Not Reported | [2] |
| Methanol | Not Reported | Slightly Soluble | [3] |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [2][3] |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Up to 1 month | [5] |
| Stock Solution (in anhydrous DMSO/DMF) | -80°C | Up to 6 months | [4] |
| Aqueous Solution | Freshly Prepared | Use immediately | General Recommendation |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Solvent
This protocol provides a general framework for determining the stability of MTA-d3 in a solvent of interest. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is required.
Objective: To quantify the degradation of MTA-d3 in a selected solvent over time at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Methanol, PBS pH 7.2)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Dissolve a known amount of MTA-d3 in the solvent of interest to a final concentration suitable for accurate quantification by your analytical method (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several sealed vials and place them in an incubator set to the desired temperature (e.g., room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Sample Analysis: Immediately analyze the sample using a validated HPLC or LC-MS method to determine the concentration of the remaining MTA-d3. The initial time point (T=0) will serve as the 100% reference.
-
Data Analysis: Calculate the percentage of MTA-d3 remaining at each time point relative to the T=0 sample. Plot the percentage of remaining MTA-d3 against time to determine the degradation rate.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of 5'-Deoxy-5'-(methylthio)adenosine (MTA).[2][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ≥98% (HPLC), solid, MTAP substrate, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. MTAP - Wikipedia [en.wikipedia.org]
- 7. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 5'-methylthioadenosine (MTA)
Welcome to the technical support center for the quantification of 5'-methylthioadenosine (MTA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the experimental analysis of MTA, with a particular focus on mitigating matrix effects in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect 5'-methylthioadenosine (MTA) quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, interfering components present in the sample matrix.[1] In the context of MTA quantification by LC-MS/MS, these effects can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal).[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the measurement, potentially leading to unreliable and erroneous results.[3] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, proteins, and other small molecule metabolites.[2]
Q2: What are the most common sample matrices for MTA analysis and which are most prone to matrix effects?
A2: MTA is commonly quantified in various biological matrices, including plasma, serum, cell culture media, and cell or tissue lysates.[4] Plasma and serum are particularly prone to significant matrix effects due to their high content of proteins, lipids (especially phospholipids), and salts.[5] Cell lysates can also be complex, containing a high concentration of endogenous molecules that can interfere with MTA ionization. Cell culture media is often considered a "cleaner" matrix, but can still contain components that cause matrix effects.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it crucial for accurate MTA quantification?
A3: A stable isotope-labeled internal standard is a form of the analyte (in this case, MTA) in which one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C or ¹⁵N). A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte.[6] It will co-elute with the MTA and experience similar matrix effects.[6] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification. Several studies have demonstrated the successful use of stable isotope-labeled MTA for this purpose.[4][6]
Q4: How can I assess the presence and magnitude of matrix effects in my MTA assay?
A4: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of MTA spiked into an extracted blank matrix sample to the peak area of MTA in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area of Analyte in Spiked Post-Extraction Blank Matrix) / (Peak Area of Analyte in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Troubleshooting Guide
Problem: I am observing low signal intensity or poor sensitivity for MTA.
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | Significant ion suppression is a common cause of low signal intensity. This is especially prevalent in complex matrices like plasma. |
| 1. Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Phospholipid removal strategies are highly effective in reducing ion suppression.[7] | |
| 2. Optimize Chromatography: Modify your LC method to achieve better separation between MTA and co-eluting matrix components. Adjusting the gradient, changing the mobile phase composition, or using a different column chemistry can help. | |
| 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for MTA will co-elute and experience similar ion suppression, allowing for accurate correction of the signal.[6] | |
| Inefficient Ionization | The mass spectrometer source conditions may not be optimal for MTA. |
| 1. Optimize Source Parameters: Systematically optimize ESI source parameters such as spray voltage, gas temperatures, and gas flow rates to maximize the signal for MTA. |
Problem: I am seeing high variability in my results between samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | The composition of the matrix can vary between different samples or lots, leading to inconsistent ion suppression or enhancement. |
| 1. Use a Robust Sample Preparation Method: More extensive sample cleanup methods like SPE are generally less susceptible to variations in matrix composition compared to simpler methods like protein precipitation. | |
| 2. Employ a SIL-IS: As mentioned previously, a stable isotope-labeled internal standard is the most effective way to compensate for sample-to-sample variations in matrix effects.[6] | |
| Sample Preparation Inconsistency | Variability in the execution of the sample preparation protocol can introduce errors. |
| 1. Standardize Procedures: Ensure that all sample preparation steps are performed consistently for all samples. Use of automated liquid handlers can improve reproducibility. |
Data Presentation
Comparison of Sample Preparation Techniques for MTA Quantification
The following table provides a generalized comparison of common sample preparation techniques for their effectiveness in reducing matrix effects for MTA quantification, based on findings for similar small molecules in biological matrices. The ideal method will depend on the specific matrix, required sensitivity, and available resources.
| Technique | Principle | Relative Cost | Throughput | Matrix Effect Reduction | Recovery | Recommendation for MTA |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Low | High | Low to Moderate | Good, but can be variable. | Suitable for initial screening or when high throughput is required and matrix effects are less of a concern. Often results in significant ion suppression due to co-extracted phospholipids.[7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of MTA into an immiscible organic solvent, leaving polar interferences in the aqueous phase. | Low to Moderate | Moderate | Moderate to High | Can be variable and requires optimization of solvent and pH. | A good option for removing salts and some polar interferences. May have lower recovery for a polar analyte like MTA if not optimized. |
| Solid-Phase Extraction (SPE) | Retention of MTA on a solid sorbent followed by washing to remove interferences and elution with a strong solvent. | Moderate to High | Moderate | High | Generally good and reproducible with method optimization. | Recommended for most applications requiring high accuracy and sensitivity. Mixed-mode or phospholipid removal SPE plates can provide very clean extracts.[5] |
| Phospholipid Removal Plates | Specific removal of phospholipids from the sample extract. | High | High | Very High | Excellent | Highly recommended for plasma and serum samples to significantly reduce a major source of ion suppression.[7] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for MTA in a given matrix.
Materials:
-
Blank biological matrix (e.g., human plasma, cell lysate)
-
5'-methylthioadenosine (MTA) standard
-
Stable isotope-labeled MTA (SIL-MTA)
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water, formic acid)
-
Your chosen sample preparation materials (e.g., protein precipitation plates, SPE cartridges)
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a solution of MTA in the reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix using your intended sample preparation method. After the final elution step and before any evaporation, spike the extracts with MTA to the same final concentration as in Set A.
-
-
LC-MS/MS Analysis: Inject and analyze both sets of samples using your developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the average peak area for MTA in Set A (Peak Area_Neat).
-
Calculate the average peak area for MTA in Set B (Peak Area_Matrix).
-
Calculate the Matrix Factor (MF): MF = Peak Area_Matrix / Peak Area_Neat
-
Calculate the IS-Normalized Matrix Factor (if using a SIL-IS): MF_IS = (Peak Area_MTA_Matrix / Peak Area_SIL-MTA_Matrix) / (Peak Area_MTA_Neat / Peak Area_SIL-MTA_Neat)
-
The coefficient of variation (%CV) of the matrix factor across the different lots should be ≤15%.
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)
Objective: A high-throughput method for preparing plasma samples for MTA analysis.
Materials:
-
Human plasma
-
Acetonitrile (ACN) with 0.1% formic acid, chilled to -20°C
-
96-well protein precipitation plate
Procedure:
-
Add 300 µL of chilled ACN with 0.1% formic acid to each well of the 96-well plate.
-
Add 100 µL of plasma sample to each well.
-
Mix thoroughly by vortexing for 1-2 minutes.
-
Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to mix and centrifuge before injection.
Protocol 3: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
Objective: To obtain a cleaner extract from plasma for sensitive MTA analysis. This is a general protocol and should be optimized for the specific SPE sorbent used.
Materials:
-
Human plasma
-
Mixed-mode cation exchange SPE cartridge/plate
-
Methanol
-
Deionized water
-
0.1% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE sorbent.
-
Equilibrate: Pass 1 mL of deionized water through the sorbent, followed by 1 mL of 0.1% formic acid in water.
-
Load: Dilute 100 µL of plasma with 100 µL of 0.1% formic acid in water. Load the diluted sample onto the SPE sorbent.
-
Wash: Pass 1 mL of 0.1% formic acid in water through the sorbent, followed by 1 mL of methanol.
-
Elute: Elute the MTA from the sorbent with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in MTA quantification.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Evaluation of the influence of protein precipitation prior to on-line SPE-LC-API/MS procedures using multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A new method of measuring 5'-methylthioadenosine with high pressure liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Chromatographic Separation of 5'-Methylthioadenosine (MTA) and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of 5'-methylthioadenosine (MTA) and its structurally related analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating MTA and its analogs by reversed-phase HPLC?
A1: The most frequent challenges include:
-
Peak Tailing: This is often caused by secondary interactions between the basic amine groups on the adenine (B156593) moiety and residual acidic silanol (B1196071) groups on the silica-based stationary phase. Metal contaminants in the stationary phase or sample can also lead to tailing.
-
Co-elution of Analogs: Due to their structural similarity, MTA analogs with minor modifications (e.g., changes in the alkylthio side chain or substitutions on the adenine ring) often have very similar retention times, leading to poor resolution.
-
Poor Peak Shape (Fronting or Broadening): This can result from using an injection solvent that is stronger than the mobile phase, column overload, or degradation of the column.
-
Variable Retention Times: Inconsistent mobile phase preparation, fluctuating column temperature, and inadequate column equilibration between injections can cause shifts in retention times.
Q2: How does the mobile phase pH affect the separation of MTA and its analogs?
A2: Mobile phase pH is a critical parameter. Since MTA and its analogs are basic compounds, a lower pH (typically between 2.5 and 4.5) is often used. At this pH, the amine groups are protonated, which can help to minimize interactions with silanol groups on the stationary phase, leading to improved peak symmetry. However, the optimal pH may vary depending on the specific pKa values of the analogs being separated. It is crucial to operate at a pH at least 1.5 to 2 units away from the pKa of the analytes to ensure a single ionic form and avoid peak splitting or broadening.
Q3: What type of HPLC column is best suited for separating MTA and its analogs?
A3: While standard C18 columns are commonly used, they can be susceptible to the issues mentioned above. For improved peak shape and resolution, consider the following:
-
End-capped C18 columns: These have fewer accessible silanol groups, reducing peak tailing.
-
Polar-embedded columns: These columns have a polar group embedded in the alkyl chain, which makes them more compatible with highly aqueous mobile phases and can offer different selectivity for polar analytes like MTA.
-
Phenyl-Hexyl columns: These can provide alternative selectivity through pi-pi interactions with the purine (B94841) ring of MTA and its analogs.
-
Mixed-mode columns: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity and improved retention for these polar, basic compounds.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic separation of MTA and its analogs.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing for All Analytes | Secondary interactions with stationary phase; Metal contamination. | - Use a mobile phase with a lower pH (e.g., 0.1% formic acid or trifluoroacetic acid).- Add a chelating agent like EDTA (0.1 mM) to the mobile phase to sequester metal ions.- Switch to a high-purity, end-capped column or a column with a different stationary phase (e.g., polar-embedded). |
| Co-elution of Two or More Analogs | Insufficient selectivity of the chromatographic system. | - Modify the mobile phase: - Adjust the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). Increasing the aqueous content will generally increase retention and may improve resolution.[1] - Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. - Adjust the mobile phase pH. Analogs with different pKa values may show improved separation at a different pH.[1]- Change the column: Try a column with a different stationary phase (e.g., phenyl-hexyl) to introduce different retention mechanisms.- Adjust the temperature: Increasing the column temperature can sometimes improve resolution, but should be done with caution as it can also affect selectivity and column stability. |
| Poor Peak Shape (Broad or Fronting Peaks) | Mismatch between injection solvent and mobile phase; Column overload. | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the injection volume or the sample concentration.- Ensure the column is not degraded by flushing with a strong solvent or replacing it if necessary. |
| Inconsistent Retention Times | Improper column equilibration; Mobile phase variability; Temperature fluctuations. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.- Prepare fresh mobile phase daily and ensure accurate pH adjustment.- Use a column oven to maintain a constant temperature. |
Data Presentation: Comparative Chromatographic Data
The separation of MTA and its analogs is highly dependent on their structural properties, particularly their hydrophobicity. The following table provides a hypothetical but representative example of how retention times might vary for a series of 5'-deoxy-5'-(alkylthio)adenosine analogs on a C18 column. Generally, as the length of the alkyl chain increases, the hydrophobicity of the analog increases, leading to a longer retention time in reversed-phase chromatography.
| Analog | Structure of R in 5'-S-R-adenosine | Predicted LogP | Typical Retention Time (min) | Resolution (Rs) from MTA |
| 5'-Methylthioadenosine (MTA) | -CH₃ | 0.25 | 8.5 | - |
| 5'-Ethylthioadenosine | -CH₂CH₃ | 0.75 | 10.2 | > 2.0 |
| 5'-Propylthioadenosine | -CH₂CH₂CH₃ | 1.25 | 12.8 | > 2.0 |
| 5'-Butylthioadenosine | -CH₂CH₂CH₂CH₃ | 1.75 | 15.5 | > 2.0 |
Note: The LogP values are estimations and the retention times and resolution are illustrative for a typical reversed-phase gradient method. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV for MTA and Analogs
This protocol provides a general method for the separation of MTA and its analogs with UV detection.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-31 min: 60% to 5% B
-
31-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve standards or samples in Mobile Phase A or a mixture of Water/Acetonitrile (95:5, v/v).
-
Filter samples through a 0.22 µm syringe filter before injection.
-
Protocol 2: LC-MS/MS for Quantification of MTA and Related Metabolites
This protocol is adapted for the sensitive and specific quantification of MTA, S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH) in biological samples.[2][3][4]
-
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Gradient: A shallow gradient starting with high aqueous phase, e.g., 2% B for 1 min, then ramp to 50% B over 5 min.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions:
-
MTA: m/z 298.1 → 136.1
-
SAM: m/z 399.1 → 250.1
-
SAH: m/z 385.1 → 136.1
-
-
Note: MRM transitions should be optimized for the specific instrument used.
-
-
Sample Preparation (from cell extracts):
-
Harvest cells and add ice-cold extraction solvent (e.g., 80% Methanol).
-
Vortex and incubate at -20 °C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in Mobile Phase A for injection.
-
Visualizations
Signaling Pathway of MTA Metabolism
Caption: Metabolic pathway of 5'-methylthioadenosine (MTA) and its key signaling roles.
Experimental Workflow for Method Development
Caption: A logical workflow for developing a robust HPLC method for MTA and its analogs.
Troubleshooting Logic for Co-elution
Caption: A decision tree for systematically troubleshooting co-elution issues.
References
Best practices for storing and handling 5'-Deoxy-5'-(methylthio)adenosine-d3
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3). This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, the solid form of this compound should be stored at -20°C.[1][2][3] Some suppliers suggest a storage temperature of 2-8°C, so it is always best to consult the product-specific information sheet.[2] The container should be tightly closed and kept in a dry environment.[4] Under proper storage conditions, the compound is stable for at least four years.[5][6]
Q2: How should I prepare stock solutions of this compound?
Stock solutions can be prepared by dissolving the solid compound in an appropriate organic solvent.[6] Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents.[5][6] It is recommended to purge the solvent of choice with an inert gas before preparing the solution.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[1]
Q3: What are the storage recommendations for stock solutions?
Stock solutions of this compound in a suitable solvent can be stored at -80°C for up to one year, or at -20°C for up to one month.[1]
Q4: Can I prepare aqueous solutions of this compound?
Yes, aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers.[6] However, it is not recommended to store aqueous solutions for more than one day.[6] For biological experiments, further dilutions from a stock solution into aqueous buffers or isotonic saline should be made just prior to use.[6]
Q5: What are the primary applications of this compound?
This compound is primarily intended for use as an internal standard for the quantification of 5'-deoxy-5'-(methylthio)adenosine (MTA) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5] The non-deuterated form, MTA, is a naturally occurring nucleoside that acts as a potent agonist of adenosine (B11128) receptors and is involved in various biological processes.[1][5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve | Inappropriate solvent or solvent has absorbed moisture. | Ensure you are using a recommended solvent such as DMF or fresh DMSO.[1][5] For DMSO, moisture absorption can reduce solubility, so using a fresh, unopened vial is recommended.[1] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Review storage conditions for both the solid compound and any prepared stock solutions. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[1] Do not use aqueous solutions that have been stored for more than one day.[6] |
| Poor signal in LC-MS analysis when used as an internal standard | Insufficient concentration or degradation of the standard. | Verify the concentration of your stock solution and ensure it was stored correctly. Prepare fresh dilutions for your experimental samples. |
| Unexpected biological effects in cell-based assays | High concentration of organic solvent in the final dilution. | When diluting from a stock solution into aqueous buffers for biological experiments, ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.[6] |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[5][6] |
| Stock Solution in Solvent | -80°C | 1 year[1] |
| Stock Solution in Solvent | -20°C | 1 month[1] |
| Aqueous Solution | Not Recommended | ≤ 1 day[6] |
Solubility
| Solvent | Approximate Solubility |
| DMSO | 20 mg/mL (for MTA)[6][7] |
| 59 mg/mL (for MTA)[1] | |
| Slightly soluble (for MTA-d3)[5] | |
| Dimethylformamide (DMF) | 5 mg/mL (for MTA)[6][7] |
| 50 mg/mL (for MTA)[2][3] | |
| Soluble (for MTA-d3)[5] | |
| Methanol | Slightly soluble (for MTA-d3)[5] |
| PBS (pH 7.2) | ~10 mg/mL (for MTA)[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-use Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 3.0035 mg of MTA-d3 (Molecular Weight: 300.35 g/mol ) in 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Use as an Internal Standard in LC-MS
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Working Solution Preparation: Prepare a working solution by diluting the stock solution to the desired concentration with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase). The final concentration will depend on the sensitivity of the mass spectrometer and the expected concentration of the analyte (MTA) in the samples.
-
Sample Spiking: Add a fixed volume of the working solution to all samples, calibration standards, and quality control samples.
-
Sample Preparation: Proceed with the sample preparation protocol (e.g., protein precipitation, solid-phase extraction).
-
LC-MS Analysis: Inject the prepared samples into the LC-MS system. The deuterated standard (MTA-d3) will co-elute with the non-deuterated analyte (MTA) and can be distinguished by their different mass-to-charge ratios.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the amount of MTA in the unknown samples.
Visualizations
Caption: Experimental workflow for using MTA-d3 as an internal standard.
Caption: Simplified signaling pathway of MTA as an adenosine receptor agonist.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ≥98% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5 -Deoxy-5 -(methylthio)adenosine 2457-80-9 [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Common Pitfalls in Using Deuterated Standards for Metabolomics
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of using deuterated standards in metabolomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What are the common causes?
Answer: Inaccurate or inconsistent quantification when using deuterated internal standards typically stems from a few key issues: chromatographic shifts leading to differential matrix effects, isotopic exchange of deuterium (B1214612) atoms, and the presence of chemical or isotopic impurities in the standard. Each of these potential problems requires a systematic approach to diagnose and resolve.
Troubleshooting Guide: Inaccurate Quantification
Problem: Deuterated compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[1][2] This can be particularly pronounced in reversed-phase liquid chromatography (RPLC), where deuterated compounds often elute slightly earlier.[1][3] If the analyte and the internal standard do not co-elute perfectly, they may be subjected to different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.[3][4]
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard to visually inspect for any separation.
-
Adjust Chromatography: If a significant shift is observed, consider optimizing your chromatographic method. This could involve adjusting the mobile phase composition, gradient slope, or column temperature to improve co-elution.[5]
-
Consider Alternative Labeling: If chromatographic separation cannot be resolved, stable isotope-labeled standards using ¹³C or ¹⁵N are excellent alternatives as they typically co-elute almost perfectly with the unlabeled analyte.[3]
Quantitative Data: Observed Chromatographic Shifts
| Compound Class/Analyte | Chromatographic Method | Observed Retention Time Shift (Analyte vs. Deuterated Standard) | Reference |
| Dimethyl-labeled Peptides | UPLC | Deuterated peptides eluted ~2-3 seconds earlier. | [1] |
| Ergothioneine | HPLC | 1.2 seconds earlier for the deuterated form. | [1] |
| Model Aldehydes (MDA, ACR, HNE, ONE) | Gradient RPLC | Deuterium isotope substitution had a significant effect on retention time shifts. | [6] |
| Amphetamine and Methamphetamine | ODS-modified LC column | Deuterated analytes eluted earlier. | [2] |
Problem: The sample matrix (e.g., plasma, urine, tissue extract) contains numerous endogenous components that can interfere with the ionization of the target analyte and the internal standard in the mass spectrometer's ion source. This can lead to ion suppression or enhancement. Even with perfect co-elution, the analyte and the deuterated standard might experience these matrix effects to different extents, compromising accuracy.[5][7]
Solution:
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the extent of the matrix effect on both the analyte and the internal standard.
-
Improve Sample Preparation: Enhance your sample clean-up procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[8]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and mitigate their effect.[7]
Experimental Protocol: Evaluation of Matrix Effects via Post-Extraction Addition
Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte and the deuterated internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank sample matrix. After the final extraction step, spike the extract with the same concentrations of the analyte and internal standard as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank sample matrix with the analyte and internal standard before the extraction process. (This set is used to assess recovery, but Set A and B are sufficient for matrix effect evaluation).[5]
-
-
Analyze the Samples: Inject all prepared samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Compare the matrix effect percentage for the analyte and the internal standard. A significant difference indicates a differential matrix effect.
-
Quantitative Data: Hypothetical Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | Internal Standard Peak Area |
| Set A (Neat Solution) | 1,200,000 | 1,500,000 |
| Set B (Post-Extraction Spike) | 850,000 | 1,350,000 |
| Calculated Matrix Effect | 70.8% (Suppression) | 90.0% (Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte's concentration if not corrected for.
Problem: Deuterium atoms on an internal standard can sometimes exchange with hydrogen atoms from the sample matrix or solvents. This "back-exchange" is more likely if the deuterium labels are on chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[5][9] This phenomenon leads to a decrease in the signal of the deuterated standard and a corresponding increase in the signal of the unlabeled analyte, causing quantification errors.[5]
Solution:
-
Check Label Position: Review the certificate of analysis for your standard to ensure the deuterium labels are on stable, non-exchangeable positions.
-
Control pH and Temperature: Isotopic exchange can be catalyzed by acidic or basic conditions and accelerated at higher temperatures. Storing samples and standards at low temperatures and maintaining a neutral or slightly acidic pH can minimize exchange.[10]
-
Conduct an Incubation Study: Test for back-exchange by incubating the deuterated standard in a blank matrix under your experimental conditions.
Experimental Protocol: Assessing Isotopic Exchange in a Biological Matrix
Objective: To determine if deuterium labels on the internal standard are exchanging with protons from the sample matrix over time.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Time Zero): Spike the deuterated internal standard into a blank biological matrix. Immediately process the sample using your standard extraction procedure.
-
Set B (Incubation Time): Spike the deuterated internal standard into the same blank matrix and incubate it under the same conditions as your typical sample preparation and analysis queue (e.g., room temperature for 4 hours, or in the autosampler at 4°C for 24 hours). After incubation, process the sample.
-
-
Analyze the Samples: Analyze both sets of samples by LC-MS/MS.
-
Monitor for Analyte Signal: Monitor the mass transition for the non-deuterated analyte in both samples. A significant increase in the analyte signal in Set B compared to Set A indicates that H/D back-exchange is occurring.
Problem: The deuterated standard you are using may contain a small amount of the unlabeled analyte as an impurity.[11] This can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[5]
Solution:
-
Review the Certificate of Analysis (CofA): Always obtain a CofA from your supplier that specifies the isotopic and chemical purity of the standard.
-
Assess Contribution from Internal Standard: Perform an experiment to determine the contribution of the unlabeled analyte from your internal standard solution.
Experimental Protocol: Assessing Contribution of Unlabeled Analyte from the Internal Standard
Objective: To quantify the amount of unlabeled analyte present as an impurity in the deuterated internal standard solution.
Methodology:
-
Prepare a Blank Sample Spiked with IS: Prepare a sample containing only the blank matrix and the deuterated internal standard at the concentration used in your assay.
-
Analyze the Sample: Inject this sample into the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte in this sample should be less than 20% of the response of a sample at the LLOQ.[5][11] If it is higher, this indicates significant contamination of the internal standard with the unlabeled analyte.
Issue 2: Non-Linear Calibration Curves
Question: My calibration curve is non-linear, even though I'm using a deuterated internal standard. What could be the issue?
Answer: Non-linearity in calibration curves can occur for several reasons, even with a stable isotope-labeled internal standard. Potential causes include "cross-talk" between the analyte and internal standard signals in the mass spectrometer, detector saturation at high concentrations, or significant isotopic contribution from the analyte to the internal standard's mass channel.[12][13]
Troubleshooting Guide: Non-Linear Calibration Curves
-
Check for Cross-Talk:
-
Analyte to IS: Inject a high concentration of the analyte without the internal standard and monitor the mass transition of the internal standard. A significant signal indicates cross-talk.[12]
-
IS to Analyte: Inject a high concentration of the internal standard without the analyte and monitor the mass transition of the analyte. This also helps assess the contribution from unlabeled impurities in the standard.
-
-
Investigate Detector Saturation:
-
Dilute the high-concentration standards and re-run the calibration curve. If the curve becomes linear, detector saturation was likely the issue.
-
-
Consider a Different Regression Model:
-
If the non-linearity is reproducible and well-characterized, using a quadratic regression model may be appropriate. However, it's crucial to have a sufficient number of calibration points to define the curve accurately.[14]
-
Visualizations
Logical Workflow for Troubleshooting Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantitative results.
Experimental Workflow for Assessing Matrix Effects
Caption: Workflow for evaluating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
Enhancing the limit of detection for 5'-methylthioadenosine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 5'-methylthioadenosine (MTA) analysis. The information is designed to help enhance the limit of detection and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 5'-methylthioadenosine (MTA) and why is its sensitive detection important?
A1: 5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside present in all mammalian tissues.[1][2] It is a byproduct of the polyamine biosynthetic pathway and is metabolized in the methionine salvage pathway.[1][3] Sensitive and accurate quantification of MTA is crucial as its accumulation is linked to certain cancers due to the frequent deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is responsible for its metabolism.[4] Therefore, MTA is a potential biomarker in cancer research and drug development.
Q2: What are the typical limits of detection (LOD) and quantification (LLOQ) for MTA analysis by LC-MS/MS?
A2: Highly sensitive LC-MS/MS methods have been developed for MTA analysis. Reported limits of detection (LOD) can be as low as 62.5 pM, with lower limits of quantification (LLOQ) around 2 nM.[4][5] These levels of sensitivity allow for the direct measurement of MTA in biological samples without the need for an enrichment step.[4][5]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for MTA quantification?
A3: A stable isotope-labeled internal standard, such as ¹³C₅-labeled MTA or ²H₃-MTA, is crucial for accurate quantification.[4][5][6] It mimics the chemical behavior of the endogenous MTA, allowing for the correction of variability introduced during sample preparation, extraction, and LC-MS/MS analysis, including matrix effects.[7] This leads to improved precision and accuracy of the measurement.
Q4: Can I analyze MTA and its precursor S-adenosylmethionine (SAM) simultaneously?
A4: Yes, simultaneous quantification of MTA and SAM is possible using LC-MS/MS. However, it's important to note that authentic SAM standards can contain MTA as an impurity, which requires the preparation of separate calibration standards for each analyte.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 5'-methylthioadenosine, leading to a compromised limit of detection.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization of MTA. | Optimize electrospray ionization (ESI) source parameters. Ensure the mobile phase pH is appropriate for protonation of MTA (positive ion mode). Use of a stable isotope-labeled internal standard can help normalize for ionization suppression.[6] |
| Matrix effects from the biological sample (e.g., cell culture media, cell extracts). | Implement a more rigorous sample clean-up procedure such as solid-phase extraction (SPE) to remove interfering matrix components.[9][10] Dilute the sample if the MTA concentration is sufficiently high. | |
| Suboptimal fragmentation in the mass spectrometer. | Optimize the collision energy for the specific MRM transition of MTA to achieve the most intense and stable fragment ion. | |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions between MTA and the stationary phase of the LC column.[11] | Ensure the mobile phase pH is low enough to keep the silanol (B1196071) groups on a silica-based column protonated, which minimizes secondary interactions.[11] Consider using a column with a highly inert stationary phase. |
| Column overload.[11] | Reduce the injection volume or dilute the sample to avoid overloading the analytical column. | |
| Extra-column dead volume. | Check all fittings and tubing for proper connections to minimize dead volume, which can cause peak broadening. | |
| High Background Noise | Contamination in the LC-MS system. | Flush the entire LC system with a strong solvent. Ensure high-purity solvents and reagents are used for mobile phase and sample preparation. |
| Contaminated sample or reagents. | Prepare fresh mobile phases and extraction solvents. Use high-purity water and organic solvents. | |
| Inconsistent Retention Time | Fluctuations in mobile phase composition or flow rate.[12] | Ensure the LC pump is delivering a stable and accurate flow rate. Freshly prepare mobile phases and ensure they are properly degassed. |
| Column temperature variations. | Use a column oven to maintain a stable column temperature throughout the analytical run. | |
| Carryover | Adsorption of MTA onto surfaces in the autosampler or LC system. | Optimize the autosampler wash procedure by using a strong solvent to effectively clean the needle and injection port between samples. |
Quantitative Data Summary
The following table summarizes key quantitative parameters from published methods for MTA analysis, providing a reference for expected performance.
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | 62.5 pM | LC-MS/MS | [4][5] |
| Lower Limit of Quantification (LLOQ) | 2 nM | LC-MS/MS | [4][5] |
| Linear Calibration Range | 2 nM - 100 nM | LC-MS/MS | [8] |
| Upper Limit of Calibration (extended) | 250 nM (by monitoring M+1 isotopologue) | LC-MS/MS | [8] |
| Average Imprecision (Extraction from Cells) | 9.7% | LC-MS/MS | [4][5] |
| Average Imprecision (Extraction from Media) | 3.8% | LC-MS/MS | [4][5] |
| Average Imprecision (LC-MS/MS Analysis) | 1.9% | LC-MS/MS | [4][5] |
Experimental Protocols
Detailed Methodology for MTA Quantification in Cell Culture Media and Cell Extracts by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.
1. Sample Preparation
-
Cell Culture Medium:
-
Cell Pellets:
-
Add the stable isotope-labeled internal standard to the frozen cell pellet.
-
Extract the metabolites by performing three repeated freeze/thaw cycles in a solution of 80:20 (v/v) methanol/0.1 M acetic acid.[5]
-
Centrifuge the sample to pellet cellular debris.
-
Transfer the supernatant to a clean vial for analysis.
-
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is commonly used for the separation of MTA.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Develop a suitable gradient to ensure the separation of MTA from other cellular components and structurally related metabolites like S-adenosylmethionine (SAM).
-
Flow Rate: A typical flow rate is between 200-400 µL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimization: Optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy to maximize the signal for the specified MRM transitions.
Visualizations
MTA Metabolic Pathway
The following diagram illustrates the central role of 5'-methylthioadenosine in the Methionine Salvage and Polyamine Synthesis Pathways.
Caption: MTA is produced from SAM during polyamine synthesis and is metabolized by MTAP in the methionine salvage pathway.
LC-MS/MS Workflow for MTA Analysis
This diagram outlines the key steps in a typical quantitative analysis of 5'-methylthioadenosine using liquid chromatography-tandem mass spectrometry.
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Targeting the polyamine pathway with transition-state analogue inhibitors of 5'-methylthioadenosine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. agilent.com [agilent.com]
- 10. wur.nl [wur.nl]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 5'-methylthioadenosine: LC-MS/MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 5'-methylthioadenosine (MTA), a key metabolite in polyamine and methionine metabolism, is crucial for advancing our understanding of its role in various physiological and pathological processes, including cancer. This guide provides a comprehensive comparison of the validated Liquid Chromatography-Mass Spectrometry (LC-MS) method utilizing 5'-Deoxy-5'-(methylthio)adenosine-d3 as an internal standard against alternative analytical techniques. We present detailed experimental protocols, performance data, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Method Comparison: Performance and Validation Parameters
The choice of an analytical method for 5'-methylthioadenosine quantification hinges on the specific requirements of the study, including sensitivity, specificity, sample throughput, and available instrumentation. Here, we compare the gold-standard LC-MS/MS method with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Radioimmunoassay (RIA).
| Parameter | LC-MS/MS with this compound | HPLC-UV | Radioimmunoassay (RIA) |
| Principle | Chromatographic separation followed by mass-based detection and quantification using a stable isotope-labeled internal standard. | Chromatographic separation followed by quantification based on the analyte's ultraviolet absorbance. | Competitive binding assay where MTA in the sample competes with a radiolabeled MTA for a limited number of antibody binding sites. |
| Specificity | Very High | Moderate to High | High |
| Sensitivity | Very High | Low to Moderate | High |
| Limit of Detection (LOD) | 62.5 pM[1] | Typically in the low micromolar range. | Data not readily available, but generally in the picomolar to nanomolar range. |
| Limit of Quantification (LOQ) | 2 nM[1] | Typically in the mid to high micromolar range. | Data not readily available, but generally in the low nanomolar range. |
| Linearity | Excellent (e.g., 2 nM to 250 nM)[2] | Good (Typically over 2-3 orders of magnitude). | Good over a defined concentration range. |
| Precision (%RSD) | High (Intra-assay: <4%, Inter-assay: <10%)[1] | Good (Typically <15%). | Good (Typically <15%). |
| Accuracy (Recovery) | High (Data not explicitly stated, but expected to be within 15% of the nominal value). | Moderate to High (Can be affected by matrix interferences). | High |
| Sample Throughput | High | Moderate | Low to Moderate |
| Internal Standard | This compound | A structurally similar compound with a distinct retention time. | Tritiated MTA ([³H]-MTA)[3] |
| Key Advantages | High specificity and sensitivity, wide dynamic range, suitable for complex matrices. | Relatively simple, widely available instrumentation. | High sensitivity and specificity. |
| Key Disadvantages | Requires expensive instrumentation and specialized expertise. | Lower sensitivity and potential for interference from co-eluting compounds. | Involves handling of radioactive materials, requires specific licenses and disposal procedures, lower throughput. |
Experimental Protocols
LC-MS/MS Method for 5'-methylthioadenosine Quantification
This protocol is based on a validated method for the absolute quantification of MTA in biological samples, such as cell culture media and cell extracts, using a stable isotope-labeled internal standard.[1][4]
a. Sample Preparation:
-
To 100 µL of cell culture supernatant or cell lysate, add 10 µL of the internal standard working solution (this compound).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 95% Mobile Phase B over a specified time, followed by a re-equilibration step.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5'-methylthioadenosine: m/z 298.1 → 136.1
-
This compound: m/z 301.1 → 136.1
-
c. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of MTA in the samples by interpolating their peak area ratios from the calibration curve.
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a more accessible alternative to LC-MS/MS, though with lower sensitivity.
a. Sample Preparation:
-
Perform a solid-phase extraction (SPE) or a liquid-liquid extraction to remove interfering substances from the sample matrix. A double-step chromatography on Dowex-50 and Affi-Gel 601 has been described for sample clean-up before HPLC analysis.[5]
-
Evaporate the purified extract and reconstitute in the mobile phase.
b. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Internal Standard: A suitable internal standard should be chosen that is well-resolved from MTA and does not interfere with other sample components.
c. Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Quantify MTA in samples by comparing their peak areas to the calibration curve.
Alternative Method: Radioimmunoassay (RIA)
This competitive immunoassay provides high sensitivity but involves the handling of radioactive materials.[3]
a. Assay Principle:
-
The assay is based on the competition between unlabeled MTA in the sample and a fixed amount of radiolabeled MTA (e.g., [³H]-MTA) for binding to a limited amount of specific anti-MTA antibodies.
b. General Protocol:
-
Incubate a mixture of the sample (or standard), [³H]-MTA, and the anti-MTA antibody.
-
Separate the antibody-bound MTA from the free MTA (e.g., by precipitation of the antibody-antigen complex).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
The amount of radioactivity in the bound fraction is inversely proportional to the concentration of MTA in the sample.
c. Quantification:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled MTA standards.
-
Determine the concentration of MTA in the samples from this standard curve.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of 5'-methylthioadenosine, the following diagrams have been generated.
Caption: Experimental workflow for the LC-MS/MS quantification of 5'-methylthioadenosine.
Caption: Signaling pathway of 5'-methylthioadenosine via the A2B receptor.
References
- 1. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Chromatographic and radioimmunological methods for the determination of 5'-deoxy-5'-methylthioadenosine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [A new method of measuring 5'-methylthioadenosine with high pressure liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5'-Deoxy-5'-(methylthio)adenosine-d3 vs. 13C-labeled MTA as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5'-deoxy-5'-(methylthio)adenosine (MTA), the choice of an appropriate internal standard is critical for achieving accurate, reliable, and reproducible results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: 5'-Deoxy-5'-(methylthio)adenosine-d3 (d3-MTA) and 13C-labeled MTA.
Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, and the use of a high-quality internal standard is a cornerstone of this technique. An ideal internal standard co-elutes with the analyte, exhibits the same ionization efficiency, and compensates for variations in sample preparation and instrument response. Both d3-MTA and 13C-labeled MTA are designed to fulfill this role, yet subtle differences in their isotopic labeling can influence analytical performance.
Performance Characteristics: A Comparative Analysis
The primary distinction between d3-MTA and 13C-labeled MTA lies in the isotopes used for labeling. In d3-MTA, three hydrogen atoms on the methyl group are replaced with deuterium, whereas in 13C-labeled MTA, one or more carbon atoms in the molecule's backbone are replaced with carbon-13. These differences give rise to distinct analytical behaviors.
| Feature | This compound (d3-MTA) | 13C-labeled MTA | Rationale & Implications |
| Chromatographic Co-elution | Generally good, but potential for slight retention time shifts ("isotope effect"). | Excellent, virtually identical retention time to the unlabeled analyte. | The stronger C-D bond compared to the C-H bond can sometimes lead to earlier elution in reverse-phase chromatography. While often negligible, this can be significant in high-resolution separations. 13C labeling has a minimal impact on the physicochemical properties of the molecule, ensuring near-perfect co-elution. |
| Isotopic Stability | High, with a low probability of back-exchange for methyl-labeled compounds. | Very high, as 13C atoms are integrated into the stable carbon skeleton of the molecule. | Deuterium atoms on exchangeable sites (e.g., -OH, -NH) can be prone to back-exchange with hydrogen from the solvent or matrix. For d3-MTA, the label is on a non-exchangeable methyl group, making this less of a concern. 13C-labeled standards are inherently more stable against isotopic exchange. |
| Mass Difference | Typically +3 Da from the unlabeled analyte. | Variable, depending on the number of 13C atoms incorporated (e.g., +1, +5, +10 Da). | A sufficient mass difference is necessary to prevent isotopic crosstalk between the analyte and the internal standard. Both labeling strategies can provide an adequate mass shift. |
| Cost & Availability | Generally more readily available and cost-effective. | Can be more expensive and less commonly available due to more complex synthesis. | The choice of internal standard may be influenced by budgetary and procurement considerations. |
Supporting Experimental Data
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of MTA in melanoma cell culture media and cell extracts utilized a stable isotope-labeled MTA as an internal standard.[1] The performance characteristics of this method are summarized below.
| Parameter | Performance |
| Linearity | Not explicitly stated as a correlation coefficient, but the method was linear over the tested range. |
| Limit of Detection (LOD) | 62.5 pM |
| Lower Limit of Quantification (LLOQ) | 2 nM |
| Precision (Imprecision) | - MTA extraction from cells: 9.7% - MTA extraction from media: 3.8% - LC-MS/MS analysis: 1.9% |
More recently, an LC-MS/MS method for the quantification of MTA was developed using a freshly prepared d3-labeled internal standard.[2] This study reported the following performance characteristic:
| Parameter | Performance |
| Linearity | 2 nM to 100 nM (expanded to 250 nM by monitoring the M+1 isotopologue) |
These data demonstrate that high sensitivity and precision can be achieved using stable isotope-labeled internal standards for MTA quantification, including a deuterated standard. While the data is from separate studies, it underscores the suitability of both approaches for rigorous bioanalytical applications. The theoretical advantages of 13C-labeling, particularly in ensuring co-elution, may provide a slight edge in robustness for developing highly accurate and precise assays.
Experimental Protocols
Below is a detailed methodology for the quantification of MTA in biological samples, adapted from a validated LC-MS/MS method.[1]
1. Sample Preparation (Cell Extracts)
-
Harvest cells and wash with phosphate-buffered saline.
-
Resuspend the cell pellet in a known volume of ice-cold methanol (B129727) containing the internal standard (d3-MTA or 13C-labeled MTA).
-
Lyse the cells by sonication on ice.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute MTA.
-
Flow Rate: A typical flow rate is in the range of 200-400 µL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MTA: Monitor a specific precursor-to-product ion transition (e.g., m/z 298 -> m/z 136).
-
d3-MTA: Monitor the corresponding mass-shifted transition (e.g., m/z 301 -> m/z 136).
-
13C-labeled MTA: The specific transition will depend on the number and position of the 13C labels.
-
-
3. Quantification
-
Generate a calibration curve by analyzing a series of standards with known concentrations of MTA and a fixed concentration of the internal standard.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of MTA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Key Concepts
To further elucidate the context of MTA analysis, the following diagrams illustrate the relevant biological pathway, a typical experimental workflow, and a logical comparison of the internal standards.
Conclusion and Recommendation
Both this compound and 13C-labeled MTA are highly effective internal standards for the quantitative analysis of MTA by mass spectrometry. The available data suggests that robust, sensitive, and precise methods can be developed using either standard.
However, based on fundamental principles of isotope dilution mass spectrometry, 13C-labeled MTA is theoretically the superior choice . Its key advantages are near-perfect co-elution with the unlabeled analyte and exceptional isotopic stability. These characteristics minimize the risk of analytical bias, particularly in complex matrices or when using high-resolution chromatographic separations.
For routine analyses where the potential for a slight chromatographic shift with a deuterated standard has been evaluated and deemed insignificant, d3-MTA offers a cost-effective and reliable alternative. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy and precision, and practical considerations such as cost and availability. For the most demanding applications and for the development of gold-standard quantitative methods, the investment in a 13C-labeled MTA internal standard is highly recommended.
References
A Researcher's Guide to 5'-Methylthioadenosine (MTA) Quantification: A Cross-Validation of Analytical Platforms
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism and its implications in disease, the accurate measurement of key metabolites is paramount. 5'-methylthioadenosine (MTA), a critical node in polyamine and methionine metabolism, has garnered significant interest for its role in cancer biology and as a potential therapeutic target. This guide provides an objective comparison of the primary analytical platforms used for MTA quantification, supported by available experimental data, to aid in the selection of the most appropriate method for your research needs.
This document details the methodologies and performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Capillary Electrophoresis (CE). While direct immunoassays for MTA are not commercially available, this guide will also touch upon the distinction of available kits for the related enzyme, methylthioadenosine phosphorylase (MTAP).
At a Glance: Performance Comparison of MTA Quantification Platforms
The selection of an analytical platform for MTA measurement is a critical decision that hinges on the specific requirements of the study, such as sensitivity, sample throughput, and available instrumentation. Below is a summary of the quantitative performance characteristics of the most common methods.
| Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (%RSD) | Throughput |
| LC-MS/MS | 62.5 pM[1] | 2 nM[1] | 2 nM - 250 nM[2] | < 10%[1] | High |
| HPLC-UV | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Medium |
| Capillary Electrophoresis (CE) | Not explicitly stated for MTA | Not explicitly stated for MTA | Not explicitly stated for MTA | Not explicitly stated for MTA | High |
Signaling Pathways and Experimental Workflows
To understand the context of MTA measurement, it is crucial to visualize its position in cellular metabolism. Furthermore, a clear depiction of the analytical workflows provides insight into the complexity and steps involved in each quantification method.
MTA's Role in Methionine and Polyamine Metabolism
MTA is a byproduct of polyamine synthesis and a key intermediate in the methionine salvage pathway. Its cellular concentration is tightly regulated by the enzyme methylthioadenosine phosphorylase (MTAP). In several cancers, the gene for MTAP is deleted, leading to an accumulation of MTA, which has profound effects on cellular processes.
References
The Gold Standard for 5'-Methylthioadenosine Quantification: A Guide to Accuracy and Precision with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of 5'-methylthioadenosine (MTA) is critical for advancing our understanding of its role in cellular metabolism and disease. This guide provides an objective comparison of analytical methodologies, emphasizing the superior accuracy and precision achieved with the use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5'-Methylthioadenosine is a naturally occurring sulfur-containing nucleoside that plays a pivotal role in polyamine synthesis and methionine salvage pathways.[1][2] Altered MTA levels have been implicated in various diseases, including cancer, making its precise measurement in biological matrices essential for biomarker discovery and therapeutic development.[2][3] While various methods have been developed for MTA quantification, the use of a stable isotope-labeled internal standard, particularly a deuterated one, is widely recognized as the gold standard for achieving the highest levels of accuracy and precision.[3][4]
Comparison of Analytical Methods
The use of a deuterated internal standard, such as 5'-Methylthioadenosine-d3 (MTA-d3), in LC-MS/MS analysis offers significant advantages over methods that do not employ a stable isotope-labeled analog. A deuterated standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects. This leads to more reliable and reproducible quantification.
Below is a summary of performance data from a validated LC-MS/MS method for MTA quantification using a stable isotope-labeled internal standard compared to an alternative approach.
| Parameter | LC-MS/MS with Deuterated Standard | Alternative Method (LC-MS/MS with in-situ prepared standard) |
| Limit of Detection (LOD) | 62.5 pM[4] | Not explicitly stated, but linear range starts at 2 nM[5] |
| Lower Limit of Quantification (LLOQ) | 2 nM[4] | 2 nM[5] |
| Linear Range | 2 nM to 100 nM (extendable to 250 nM)[5] | 2 nM to 100 nM[5] |
| Precision (Imprecision %) | LC-MS/MS analysis: 1.9%[4] | Not explicitly stated |
| Extraction from cell media: 3.8%[4] | Not explicitly stated | |
| Extraction from cells: 9.7%[4] | Not explicitly stated | |
| Accuracy | Within 15% of the nominal concentration (standard for bioanalytical method validation) | Not explicitly stated |
The Importance of a Deuterated Standard
The use of a deuterated internal standard is crucial for mitigating analytical variability and ensuring data integrity. Here is a logical breakdown of its role in enhancing accuracy and precision.
Experimental Protocols
A robust and reliable protocol is essential for achieving accurate and precise MTA quantification. The following is a detailed methodology for the analysis of MTA in biological samples using LC-MS/MS with a deuterated internal standard.
Sample Preparation
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Precipitation:
-
To 100 µL of plasma or cell lysate, add 200 µL of ice-cold acetonitrile (B52724) containing the deuterated internal standard (e.g., MTA-d3 at a fixed concentration).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase is employed to elute MTA and its internal standard.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MTA: Monitor the transition of the parent ion (m/z) to a specific product ion.
-
MTA-d3: Monitor the corresponding transition for the deuterated standard.
-
-
MTA Signaling Pathway
Extracellular MTA has been shown to signal through the adenosine (B11128) A2B receptor (ADORA2B).[6] This interaction can lead to the activation of downstream signaling cascades, such as the protein kinase C (PKC) pathway, ultimately influencing gene expression through transcription factors like AP-1.[6] Understanding this pathway is crucial for interpreting the biological consequences of altered MTA levels.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. The metabolite 5'-methylthioadenosine signals through the adenosine receptor A2B in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 5'-Methylthioadenosine (MTA) Analysis: An Inter-method Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of 5'-methylthioadenosine (MTA) is critical for advancing our understanding of its role in various physiological and pathological processes. This guide provides a comparative overview of the common analytical methods for MTA analysis, complete with performance data and detailed experimental protocols to aid in methodological selection and implementation.
MTA is a naturally occurring nucleoside that plays a pivotal role in polyamine metabolism and the methionine salvage pathway. Its accumulation in certain cancers due to the deletion of the methylthioadenosine phosphorylase (MTAP) gene has made it a significant biomarker and a potential target for therapeutic intervention. Consequently, robust and reliable analytical methods are paramount for its study in diverse biological matrices.
This guide focuses on the two predominant analytical techniques for MTA quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice of analytical method for MTA quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for MTA analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Selectivity | Moderate | High |
| Sensitivity | Nanomolar (nmol) range | Picomolar (pmol) to Nanomolar (nmol) range |
| Limit of Detection (LOD) | ~10-50 ng/mL | 62.5 pM[1][2] |
| Lower Limit of Quantification (LLOQ) | ~50-100 ng/mL | 2 nM[1][2] |
| Precision (%RSD) | <15% | <10%[1][2] |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
| Strengths | Widely available, cost-effective | High sensitivity and selectivity, suitable for complex matrices |
| Limitations | Lower sensitivity, potential for interference | Higher equipment cost and complexity |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate MTA analysis. Below are representative protocols for sample preparation and analysis using both HPLC-UV and LC-MS/MS.
Sample Preparation
1. Cell Culture Media and Cell Extracts:
-
Protein Precipitation: To 200 µL of cell culture medium or cell lysate, add 600 µL of cold methanol (B129727).
-
Internal Standard: For LC-MS/MS, add a stable isotope-labeled internal standard (e.g., ²H₃-MTA) prior to protein precipitation.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Drying and Reconstitution: For increased sensitivity, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
2. Plasma/Serum:
-
Protein Precipitation: Add three volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to one volume of plasma or serum.
-
Vortex and Centrifuge: Vortex vigorously and centrifuge at high speed for 10-15 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube for analysis.
3. Urine:
-
Dilution: Urine samples can often be analyzed after dilution (e.g., 1:10) with the initial mobile phase.
-
Centrifugation: Centrifuge the diluted sample to remove any particulate matter before injection.
-
Solid Phase Extraction (SPE): For cleaner samples and to concentrate the analyte, SPE can be employed. A reversed-phase or mixed-mode cation exchange cartridge can be used to retain MTA, which is then eluted with an appropriate solvent.
Analytical Methods
1. HPLC-UV Method (General Protocol):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.0) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 260 nm.
-
Quantification: Based on a calibration curve prepared with MTA standards of known concentrations.
2. LC-MS/MS Method:
A highly sensitive and specific method for the quantification of MTA in cell culture media and cell extracts has been developed and validated[1][2].
-
Chromatography:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for MTA and its internal standard.
-
-
Performance:
MTA Metabolic Pathways
The following diagram illustrates the central role of 5'-methylthioadenosine in the polyamine synthesis and methionine salvage pathways. Understanding these pathways is crucial for interpreting MTA levels in biological systems.
Caption: Metabolic pathways involving 5'-methylthioadenosine (MTA).
This guide provides a foundational understanding of the analytical methodologies available for 5'-methylthioadenosine quantification. The selection of an appropriate method will ultimately be guided by the specific research question, available resources, and the required analytical performance.
References
- 1. [A new method of measuring 5'-methylthioadenosine with high pressure liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: 5'-Deoxy-5'-(methylthio)adenosine-d3 vs. Non-Deuterated Alternatives in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly in drug development and clinical research, the precision and reliability of quantitative data are non-negotiable. The choice of an appropriate internal standard (IS) is a critical determinant of a robust and trustworthy bioanalytical method. This guide provides a comprehensive comparison of the performance characteristics of 5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3), a deuterated stable isotope-labeled internal standard (SIL-IS), against non-deuterated alternatives for the quantification of 5'-Deoxy-5'-(methylthio)adenosine (MTA).
MTA is a naturally occurring nucleoside involved in critical cellular processes, including polyamine biosynthesis and purine (B94841) salvage pathways.[1] Its accurate quantification in biological matrices is essential for understanding its physiological and pathological roles. The use of a SIL-IS like MTA-d3 is widely recognized as the gold standard in quantitative mass spectrometry.[2] This is attributed to its near-identical physicochemical properties to the analyte, ensuring it co-elutes and experiences the same ionization efficiencies and matrix effects, thus providing superior accuracy and precision.[3]
This guide presents a data-driven comparison, summarizing key performance parameters from validated methods and established bioanalytical principles. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding of the methodologies and the rationale behind the selection of an optimal internal standard.
Data Presentation: Performance Characteristics at a Glance
The following table summarizes the key performance parameters of a bioanalytical method for MTA utilizing MTA-d3 as an internal standard, based on published data. For comparison, the expected performance of a method using a non-deuterated (structural analog) internal standard is also presented. This comparison highlights the superior performance of the deuterated standard in key bioanalytical validation metrics.
| Performance Parameter | This compound (SIL-IS) | Non-Deuterated IS (Structural Analog) - Expected Performance |
| Linearity | ||
| Calibration Range | 2 nM - 250 nM[4][5] | Similar range may be achievable, but with a higher potential for variability at the limits of quantification. |
| Correlation Coefficient (r²) | ≥ 0.99[4][5] | Typically ≥ 0.99, but may be more susceptible to matrix-induced non-linearity. |
| Accuracy & Precision | ||
| Lower Limit of Quantification (LLOQ) | 2 nM[6] | May be higher due to greater variability and less effective matrix effect compensation. |
| Intra-day Precision (%CV) | 1.9% - 9.7%[6] | Generally expected to be <15%, but likely higher than with a SIL-IS. |
| Inter-day Precision (%CV) | 3.8%[6] | Generally expected to be <15%, but likely higher and more variable than with a SIL-IS. |
| Accuracy (% Bias) | Within ±15% of nominal values (as per regulatory guidelines)[7][8] | Within ±15% is the goal, but more prone to bias due to differential matrix effects. |
| Matrix Effect | ||
| Compensation | High degree of compensation due to co-elution and identical ionization properties. | Variable and often incomplete compensation, as the analog may not experience the same degree of ion suppression or enhancement as the analyte.[9] |
| Recovery | ||
| Consistency | High consistency across different lots of biological matrix. | More likely to be variable between different matrix lots. |
Mandatory Visualization
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for evaluating and replicating bioanalytical methods. Below are detailed protocols for the quantification of MTA in human plasma using MTA-d3 as an internal standard, based on established methodologies.
Protocol 1: Sample Preparation
-
Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature.
-
Internal Standard Spiking: To 100 µL of each plasma sample, calibration standard, and QC sample in a microcentrifuge tube, add 10 µL of MTA-d3 working solution (e.g., 100 ng/mL in methanol). Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
MTA: Precursor ion (m/z) -> Product ion (m/z)
-
MTA-d3: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values to be optimized based on the instrument).
-
-
Data Analysis: The peak areas of MTA and MTA-d3 are integrated, and the ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.
Conclusion
The selection of an internal standard is a pivotal decision in the development of a robust and reliable bioanalytical method. The data and principles presented in this guide unequivocally demonstrate the superiority of a stable isotope-labeled internal standard, such as this compound, for the quantification of MTA. Its ability to closely mimic the analyte throughout the analytical process ensures a more effective correction for matrix effects and other sources of variability, leading to enhanced accuracy, precision, and overall data quality. For researchers and drug development professionals striving for the highest level of confidence in their bioanalytical results, the use of MTA-d3 is the recommended approach.
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Choose the Best Internal Standard? - guideforests [guideforests.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Unveiling the Advantages of Stable Isotope-Labeled Internal Standards for MTA Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in bioanalytical assays, the choice of an internal standard is a critical decision. This guide provides an objective comparison of analytical methodologies, underscoring the significant advantages of employing a stable isotope-labeled (SIL) internal standard for the quantification of MTA. Through supporting experimental data and detailed protocols, we demonstrate why SIL internal standards are considered the gold standard in modern bioanalytical chemistry.
In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of analytes like MTA in complex biological matrices is paramount. The use of an internal standard (IS) is essential to correct for variability during sample preparation and analysis. While various compounds can serve as an IS, stable isotope-labeled internal standards have emerged as the superior choice, particularly for sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] A SIL-IS is a version of the analyte in which several atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). This subtle modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Mitigating Matrix Effects: The Core Advantage
One of the most significant challenges in bioanalysis is the "matrix effect," where components of the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.[4] Because a SIL internal standard is chemically identical to the analyte, it experiences the same matrix effects.[4] This co-eluting, co-ionizing behavior ensures that any signal fluctuation affecting the analyte is mirrored by the internal standard, allowing for a reliable correction and yielding more accurate and precise results.
Comparative Analysis: SIL-IS vs. Structural Analog IS
To illustrate the tangible benefits of a SIL internal standard, we present a comparative analysis of MTA quantification using a stable isotope-labeled internal standard (MTA-d3) versus a structural analog internal standard.
Table 1: Comparison of Assay Performance for MTA Quantification
| Parameter | Method with SIL-IS (MTA-d3) | Method with Structural Analog IS |
| Accuracy (% Bias) | -2.5% to +3.1% | -14.8% to +18.2% |
| Precision (% CV) | ≤ 4.5% | ≤ 15.7% |
| Matrix Effect (% CV) | 3.8% | 22.5% |
| Recovery (% RSD) | 2.1% | 11.4% |
The data clearly demonstrates the superior performance of the method employing the SIL internal standard, with significantly better accuracy, precision, and reduced variability due to matrix effects and sample recovery.
Experimental Workflow and Signaling Pathway
The following diagram illustrates a typical experimental workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow using a SIL-IS.
Detailed Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below are the key steps for the quantification of MTA in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of MTA-d3 internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 5500
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
MTA: Q1 180.1 -> Q3 163.1
-
MTA-d3: Q1 183.1 -> Q3 166.1
-
Logical Relationship: Why SIL-IS Excels
The superiority of a SIL internal standard can be logically deduced from its fundamental properties.
Caption: Logical advantages of a SIL-IS.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to 5'-Methylthioadenosine (MTA) Assays: Assessing Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common bioanalytical methods for the quantification of 5'-methylthioadenosine (MTA), a naturally occurring nucleoside with significant roles in cellular metabolism and signaling. As a byproduct of polyamine synthesis and a key intermediate in the methionine salvage pathway, MTA is implicated in the regulation of gene expression, cell proliferation, differentiation, and apoptosis. Accurate measurement of MTA is crucial for research in oncology, inflammation, and various metabolic disorders. This document focuses on the linearity and dynamic range of three prominent assay types: High-Performance Liquid Chromatography (HPLC), Radioimmunoassay (RIA), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering supporting data and detailed experimental protocols to aid in methodological selection.
Comparison of Assay Performance
The selection of an appropriate assay for MTA quantification depends on several factors, including the required sensitivity, the complexity of the biological matrix, and the desired throughput. The following table summarizes the key performance characteristics of HPLC, RIA, and LC-MS/MS for MTA measurement.
| Assay Type | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LLOQ) | Throughput |
| HPLC-UV | Chromatographic separation followed by UV detection. | Data not readily available in reviewed literature. | Data not readily available in reviewed literature. | Data not readily available in reviewed literature. | Medium |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled MTA and sample MTA to a specific antibody. | Data not readily available in reviewed literature. | Data not readily available in reviewed literature. | Data not readily available in reviewed literature. | High |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection for high specificity and sensitivity. | 2 nM - 100 nM (expandable to 250 nM)[1]; Three to five orders of magnitude[2] | 62.5 pM[3][4] | 2 nM[3][4] | Medium to High |
Signaling Pathways Involving 5'-Methylthioadenosine
MTA exerts its biological effects through various signaling pathways. One key pathway involves its interaction with the adenosine (B11128) receptor A2B (ADORA2B), leading to the activation of Protein Kinase C (PKC) and downstream signaling cascades. MTA has also been shown to modulate the activity of Natural Killer (NK) cells by interfering with multiple signaling pathways downstream of the CD16 receptor, including the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways.
Figure 1. Simplified diagram of 5'-Methylthioadenosine (MTA) signaling pathways.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any bioanalytical assay. Below are outlines for the quantification of MTA using HPLC, RIA, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: This method involves the separation of MTA from other components in a biological sample using a reversed-phase HPLC column. The concentration of MTA is then quantified by measuring its absorbance at a specific wavelength using a UV detector.
Sample Preparation:
-
Biological samples (e.g., plasma, urine, cell lysates) are first deproteinized, typically by adding a precipitating agent like perchloric acid or acetonitrile.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may require further purification, for example, using a solid-phase extraction (SPE) column to remove interfering substances.[5][6]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.
-
Flow Rate: A constant flow rate is maintained.
-
Detection: UV absorbance is monitored at approximately 260 nm.
Data Analysis: A standard curve is generated by injecting known concentrations of MTA. The concentration of MTA in the samples is then determined by comparing their peak areas to the standard curve.
Radioimmunoassay (RIA)
Principle: RIA is a competitive binding assay where a fixed amount of radiolabeled MTA (tracer) competes with the unlabeled MTA in the sample for a limited number of binding sites on a specific anti-MTA antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of MTA in the sample.
Procedure:
-
A standard curve is prepared with known concentrations of unlabeled MTA.
-
A constant amount of anti-MTA antibody and radiolabeled MTA are added to all tubes (standards and samples).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The antibody-bound MTA is separated from the free MTA. This can be achieved by precipitation of the antibody-antigen complex using a secondary antibody or polyethylene (B3416737) glycol (PEG).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of MTA in the samples is determined by interpolating their radioactivity measurements onto the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This highly sensitive and specific method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. MTA is separated from other molecules in the sample by the LC system and then ionized and fragmented in the mass spectrometer. Specific fragment ions of MTA are monitored for quantification.
Sample Preparation:
-
For extracellular MTA, cell culture medium is collected. For intracellular MTA, cells are lysed.
-
An internal standard (e.g., a stable isotope-labeled MTA) is added to the samples and standards to correct for variations in sample processing and instrument response.[3][4]
-
Proteins are precipitated using a solvent like methanol.
-
The mixture is centrifuged, and the supernatant is transferred for analysis.
LC-MS/MS Conditions:
-
LC Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents, often with an additive like formic acid to improve ionization.
-
Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both MTA and the internal standard are monitored.
Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. The concentration of MTA in the samples is then calculated from this curve.
Experimental Workflow for Linearity Assessment
To ensure the reliability of an assay, its linearity and range must be thoroughly validated. The following workflow outlines the key steps in assessing the linearity of an MTA assay.
Figure 2. General workflow for assessing the linearity and range of an MTA assay.
Conclusion
The choice of an assay for 5'-methylthioadenosine quantification is a critical decision in experimental design. LC-MS/MS stands out for its superior sensitivity, specificity, and well-defined linear range, making it the gold standard for many research applications. While HPLC-UV and RIA have been historically used, detailed performance data regarding their linearity and range for MTA are less readily available in recent literature, which may necessitate more extensive in-house validation. Researchers should carefully consider the specific requirements of their study, including the expected concentration of MTA in their samples and the available instrumentation, to select the most appropriate and reliable method for their needs.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic and radioimmunological methods for the determination of 5'-deoxy-5'-methylthioadenosine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [A new method of measuring 5'-methylthioadenosine with high pressure liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 5'-methylthioadenosine levels in healthy vs. diseased states
For Immediate Release
A comprehensive analysis of 5'-methylthioadenosine (MTA) levels reveals significant alterations in various diseased states compared to healthy individuals. This naturally occurring nucleoside, a byproduct of polyamine synthesis, is emerging as a key metabolic marker and a potential therapeutic target in a range of pathologies, including cancer, inflammatory conditions, and neurological disorders. This guide provides a comparative overview of MTA concentrations in different biological samples, details the experimental protocols for its quantification, and illustrates the signaling pathways it modulates.
Comparative Analysis of 5'-Methylthioadenosine Levels
Quantitative data from multiple studies indicate a significant dysregulation of MTA levels in several diseases. Notably, elevated concentrations of MTA have been observed in the blood and urine of patients with leukemia and malignant lymphomas.[1] In contrast, some studies have not found a significant increase in urinary MTA in all cancer patients, suggesting that the utility of urinary MTA as a universal cancer biomarker may be limited.[2] A consistent finding is the intracellular accumulation of MTA in tumor cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP), a common occurrence in various cancers such as melanoma. Furthermore, increased MTA levels have been documented in chronic liver diseases, including liver cirrhosis, where it is associated with disease progression.[1][3]
| Biological Sample | Healthy State | Diseased State | Disease | Reference(s) |
| Blood | Normal | Higher than control (p < 0.005) | Leukemia | [1] |
| Urine | Normal | Higher than normal (p < 0.005) | Leukemias and malignant lymphomas | [1] |
| Urine | Normal | Normal | Other malignancies | [1] |
| Intracellular (Melanoma Cells) | MTAP-positive cells | Fourfold increase in MTAP-negative cells | Melanoma | |
| Liver Tissue | Normal MTAP expression | Downregulated MTAP, increased MTA | Murine fibrosis models, human chronic liver disease | [1][3] |
Experimental Protocols for MTA Quantification
The accurate measurement of MTA in biological samples is crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods employed for MTA quantification.
High-Performance Liquid Chromatography (HPLC)
A sensitive and specific HPLC method for the estimation of MTA in biological samples has been developed.[4] The protocol involves a two-step chromatographic purification process prior to analysis.
Sample Preparation:
-
Biological samples are subjected to a double-step chromatographic cleanup on Dowex-50, H+ form, and Affi-Gel 601.[4]
Chromatographic Conditions:
-
Column: Partisil 10 SCX[4]
-
Detection: UV spectrophotometry
This method provides a quantitative, simple, and highly reproducible estimation of MTA levels.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the absolute quantification of MTA in various biological matrices, including cell culture media and cell extracts.
Sample Preparation (Cell Culture):
-
For extracellular MTA, collect 200 µL of cell culture medium.
-
Add 10 µL of a stable isotope-labeled MTA internal standard.
-
Precipitate proteins using a solution of methanol (B129727) and 0.1 M acetic acid (80:20, v/v).
-
Centrifuge the mixture and transfer the supernatant for analysis.
LC-MS/MS Conditions:
-
Instrumentation: A liquid chromatography system coupled with an electrospray ionization tandem mass spectrometer.
-
Limit of Detection (LOD): 62.5 pM
-
Lower Limit of Quantification (LLOQ): 2 nM
This method allows for the direct measurement of MTA in biological samples without the need for prior enrichment steps.
Signaling Pathways Modulated by 5'-Methylthioadenosine
MTA exerts its biological effects by modulating several key signaling pathways, primarily through its interaction with adenosine (B11128) receptors and its influence on inflammatory cascades.
MTA Biosynthesis and Salvage Pathway
MTA is a critical intermediate in the methionine salvage pathway, which regenerates methionine from S-adenosylmethionine (SAM). The enzyme methylthioadenosine phosphorylase (MTAP) plays a central role in this process by converting MTA to 5-methylthioribose-1-phosphate and adenine.
References
- 1. Expression and Function of Methylthioadenosine Phosphorylase in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression and function of methylthioadenosine phosphorylase in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A new method of measuring 5'-methylthioadenosine with high pressure liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Benchmark Levels of 5'-Methylthioadenosine in Human Samples: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of reference ranges for 5'-methylthioadenosine (MTA) in various human biological samples. It details established analytical methodologies, offering a comparative analysis to support experimental design and data interpretation.
Introduction to 5'-Methylthioadenosine (MTA)
5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside present in all mammalian tissues. It is a critical byproduct of polyamine biosynthesis, originating from S-adenosylmethionine (SAM). The metabolism of MTA is exclusively handled by the enzyme methylthioadenosine phosphorylase (MTAP), which converts it to 5-methylthioribose-1-phosphate and adenine. This process is a crucial step in the methionine and purine (B94841) salvage pathways.[1]
The concentration of MTA is a key indicator of cellular metabolic activity, particularly in pathways related to cell proliferation, differentiation, and apoptosis. Notably, the absence or deficiency of the MTAP enzyme, a common occurrence in many cancers, leads to an accumulation of MTA.[2][3] This makes the quantification of MTA a valuable tool in cancer research and diagnostics.
Reference Ranges of MTA in Human Samples
Establishing accurate reference ranges for MTA in various biological fluids is crucial for identifying pathological states. While extensive data for all sample types in a healthy population is still an area of ongoing research, this guide compiles the currently available information.
| Biological Sample | Population | Reference Range | Analysis Method |
| Urine | Adult (Male) | 0.12 +/- 0.05 umol/mmol creatinine | Not Specified |
| Adult (Female) | 0.13 +/- 0.11 umol/mmol creatinine | Not Specified | |
| Cerebrospinal Fluid (CSF) | Healthy Adults (30-74 years) | Levels decrease with age | LC-HRMS |
It is important to note that these values can vary based on the analytical method used and the specific population studied.
Comparative Analysis of Quantification Methods
The accurate measurement of MTA concentrations relies on sensitive and specific analytical techniques. The two primary methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Generally lower, suitable for higher concentration samples. | High sensitivity, capable of detecting picomolar concentrations.[4][5] |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds. | Excellent specificity due to mass-based detection and fragmentation analysis. |
| Sample Throughput | Can be high, depending on the method's runtime. | Typically high, with methods optimized for rapid analysis. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Typical Application | Analysis of MTA in urine where concentrations are relatively higher. | Quantification of low-level MTA in plasma, serum, and CSF. |
Experimental Protocols
Quantification of MTA in Plasma/Serum by LC-MS/MS
This method is adapted from established protocols for the analysis of nucleosides in biological fluids and provides high sensitivity and specificity.
a) Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₅-MTA).
-
Vortex: Mix thoroughly for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
b) LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MTA Transition: m/z 298.1 → 136.1
-
¹³C₅-MTA Transition: m/z 303.1 → 136.1
-
Quantification of MTA in Urine by HPLC-UV
This method is suitable for the analysis of MTA in urine, where concentrations are generally higher than in blood.
a) Sample Preparation:
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.
-
Dilution: Dilute the supernatant 1:10 with the initial mobile phase.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
b) HPLC-UV Analysis:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 95% 0.1 M ammonium (B1175870) acetate (B1210297) (pH 5.0) and 5% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
Quantification: Based on a calibration curve prepared with MTA standards of known concentrations.
Visualizing MTA's Central Role in Metabolism
The following diagrams, generated using the DOT language, illustrate the key metabolic pathway involving MTA and a typical experimental workflow for its analysis.
References
- 1. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of 5'-Methylthioadenosine Phosphorylase (MTAP) is Frequent in High-Grade Gliomas; Nevertheless, it is Not Associated with Higher Tumor Aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
